AMB639752
Description
Properties
CAS No. |
371210-26-3 |
|---|---|
Molecular Formula |
C21H23N3O3 |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
1-(2,6-dimethyl-1H-indol-3-yl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C21H23N3O3/c1-14-5-6-16-17(12-14)22-15(2)20(16)18(25)13-23-7-9-24(10-8-23)21(26)19-4-3-11-27-19/h3-6,11-12,22H,7-10,13H2,1-2H3 |
InChI Key |
VMGUWRHRHRBXFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(N2)C)C(=O)CN3CCN(CC3)C(=O)C4=CC=CO4 |
solubility |
14.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of AMB639752
Abstract
AMB639752 is a selective small molecule inhibitor of Diacylglycerol Kinase alpha (DGKα), an enzyme that plays a critical role in lipid signaling by converting the second messenger diacylglycerol (DAG) into phosphatidic acid (PA).[1][2] By inhibiting DGKα, this compound modulates the balance of these two bioactive lipids, thereby influencing a variety of cellular processes, including T-cell activation, cell proliferation, and apoptosis.[1][3] This document provides a comprehensive overview of the mechanism of action of this compound, including its effects on key signaling pathways, a summary of its quantitative inhibitory data, and detailed experimental protocols for the assays used to characterize its activity.
Core Mechanism of Action
The primary mechanism of action of this compound is the selective inhibition of the alpha isoform of Diacylglycerol Kinase (DGKα).[1] DGKs are a family of ten enzymes that phosphorylate DAG to produce PA. Both DAG and PA are crucial second messengers that control the activity of numerous downstream effector proteins. DGKα activity, therefore, acts as a molecular switch, simultaneously downregulating DAG-mediated signaling and upregulating PA-mediated pathways.
This compound, by blocking the catalytic activity of DGKα, leads to an accumulation of intracellular DAG and a reduction in PA production. This has significant downstream consequences in various cell types, particularly T-lymphocytes and cancer cells where DGKα is highly expressed.
Signaling Pathways Modulated by this compound
The inhibition of DGKα by this compound has distinct and significant effects on cellular signaling, primarily in the contexts of immunology and oncology.
In T-lymphocytes, DGKα and DGKζ are key negative regulators of the T-cell receptor (TCR) response. Upon TCR stimulation, DAG is produced and is essential for the activation of critical signaling pathways that lead to T-cell activation, proliferation, and cytokine release. DGKα metabolizes DAG, thereby dampening the TCR signal and preventing over-activation or inducing a state of anergy (non-responsiveness).
This compound inhibits this negative regulation, leading to sustained high levels of DAG. This enhances and prolongs TCR signaling, resulting in increased T-cell activation and proliferation. This mechanism is particularly relevant for cancer immunotherapy, where boosting the anti-tumor immune response is a key therapeutic goal.
Caption: this compound inhibits DGKα, increasing DAG levels to enhance T-Cell activation.
DGKα is frequently overexpressed in various cancers, including melanoma and hepatocellular carcinoma, where it contributes to tumor progression by promoting cell proliferation and survival while inhibiting apoptosis. The product of DGKα activity, PA, is known to activate pro-survival pathways such as the Raf-MEK-ERK and mTOR pathways.
By inhibiting DGKα, this compound can counteract these effects. Studies have shown that this compound and its analogues can reduce the migration of cancer cells and restore apoptosis in cellular models. This suggests its potential as a direct anti-cancer agent, in addition to its immune-enhancing properties.
Caption: this compound inhibits DGKα, reducing PA-mediated pro-survival signaling in cancer cells.
Quantitative Data Summary
This compound was identified through an in-silico screening campaign and subsequently characterized using biochemical and cellular assays. Its inhibitory activity and selectivity are summarized below.
| Parameter | Target | Value | Notes | Reference |
| IC₅₀ | DGKα | 4.3 µM | In vitro enzyme assay | |
| Inhibition % | DGKα | 96% | At 100 µM concentration | |
| Selectivity | DGKζ, DGKθ | No significant effect | Tested at 100 µM | |
| Off-Target Activity | Serotonin Receptors | Devoid of activity | A key advantage over ritanserin |
Experimental Protocols
The following sections detail the methodologies used to characterize the mechanism of action of this compound.
This compound was identified from a library of compounds using an in-silico approach based on chemical homology with known DGKα inhibitors, R59022 and R59949.
Caption: Workflow for the virtual screening process that identified this compound.
The inhibitory activity of this compound on DGKα was determined using an in vitro enzyme assay.
-
Enzyme Source: Lysates from cells overexpressing OST-tagged DGKα.
-
Substrates: The assay was conducted in the presence of saturating concentrations of exogenous diacylglycerol (DAG) and ATP (specifically [γ-³²P]ATP for radiolabeling).
-
Reaction: The enzyme, substrates, and test compound (this compound) or DMSO (vehicle control) were incubated to allow the phosphorylation of DAG to PA.
-
Detection: The radiolabeled product, [³²P]phosphatidic acid, was separated from unreacted [γ-³²P]ATP using thin-layer chromatography (TLC).
-
Quantification: The amount of radioactivity incorporated into PA was measured using a scintillation counter or phosphorimager.
-
Data Analysis: DGKα activity was expressed as a percentage of the residual activity compared to the DMSO control. The IC₅₀ value was calculated from the dose-response curve of percentage inhibition versus compound concentration.
The cellular effects of this compound were evaluated in models of X-linked lymphoproliferative disease (XLP-1) and cancer cell migration.
-
XLP-1 Model: The compound's ability to restore restimulation-induced cell death (RICD) in SAP-deficient T-cells was assessed. This assay measures the compound's capacity to overcome the apoptosis defects characteristic of XLP-1 by inhibiting DGKα.
-
Cancer Cell Migration Assay: The effect of this compound on the migratory capacity of cancer cells was likely evaluated using a transwell migration (or Boyden chamber) assay. In this setup, cancer cells are placed in the upper chamber of a porous membrane, and a chemoattractant is placed in the lower chamber. The number of cells that migrate through the membrane to the lower chamber is quantified after incubation with and without the compound. A reduction in migrated cells indicates an inhibitory effect on cell migration.
Conclusion
This compound is a selective inhibitor of DGKα that functions by blocking the conversion of DAG to PA. This mechanism has dual therapeutic potential: it can enhance T-cell-mediated immune responses, which is beneficial for immunotherapy, and it can directly inhibit cancer cell proliferation and migration. Its selectivity for the α-isoform and lack of serotoninergic activity make it a valuable pharmacological tool for studying DGKα biology and a promising lead compound for the development of novel therapeutics for immunological disorders and cancer.
References
AMB639752: A Selective Diacylglycerol Kinase Alpha Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
AMB639752 is a potent and selective inhibitor of diacylglycerol kinase alpha (DGKα), an enzyme that plays a critical role in lipid signaling and immune regulation.[1][2] By catalyzing the phosphorylation of diacylglycerol (DAG) to phosphatidic acid (PA), DGKα acts as a key modulator of cellular processes, including T-cell activation, proliferation, and apoptosis.[2][3][4] This technical guide provides a comprehensive overview of the molecular target of this compound, its mechanism of action, and relevant experimental data. Detailed methodologies for key experiments and visualizations of associated signaling pathways are included to facilitate further research and drug development efforts.
Core Target: Diacylglycerol Kinase Alpha (DGKα)
The primary molecular target of this compound is the alpha isoform of diacylglycerol kinase (DGKα). DGKs are a family of enzymes that convert the second messenger diacylglycerol (DAG) into phosphatidic acid (PA), thereby attenuating DAG-mediated signaling pathways while initiating PA-driven cellular events. There are ten mammalian DGK isoforms, with DGKα being highly expressed in T-lymphocytes, where it functions as a negative regulator of T-cell receptor (TCR) signaling.
This compound exhibits high selectivity for DGKα over other isoforms, such as DGKζ and DGKθ, and notably lacks off-target effects on serotonin receptors, a common liability for other DGK inhibitors. This specificity makes this compound a valuable tool for studying the physiological and pathological roles of DGKα.
Mechanism of Action
This compound functions by inhibiting the catalytic activity of DGKα. In the context of T-cell activation, engagement of the T-cell receptor (TCR) leads to the production of DAG, which in turn activates downstream signaling pathways crucial for T-cell proliferation and cytokine release. DGKα dampens this response by converting DAG to PA. By inhibiting DGKα, this compound prevents the depletion of DAG, thereby sustaining the signaling cascade that promotes T-cell activation and effector functions. This mechanism is particularly relevant in conditions where DGKα is overactive, such as in X-linked lymphoproliferative disease 1 (XLP-1), where this compound has been shown to restore appropriate T-cell apoptosis.
Quantitative Data Summary
The inhibitory activity and selectivity of this compound have been characterized in various assays. The following tables summarize the key quantitative data available.
Table 1: Inhibitory Activity of this compound against DGKα
| Compound | Target | IC50 (µM) |
| This compound | DGKα | 4.3 |
| This compound | DGKα | 6.9 |
Note: IC50 values can vary between different assay conditions.
Table 2: Selectivity Profile of this compound
| Compound | Target Isoform | Inhibition at 100 µM | Off-Target Activity (Serotonin Receptors) |
| This compound | DGKα | 93% | Devoid of serotoninergic activity |
| This compound | DGKζ | No significant effect | Not Applicable |
| This compound | DGKθ | No significant effect | Not Applicable |
Experimental Protocols
In Vitro DGKα Inhibition Assay
This protocol describes a method for determining the in vitro inhibitory activity of compounds against DGKα.
Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound against DGKα.
Materials:
-
OST-DGKα overexpressing cell lysates
-
Exogenous Diacylglycerol (DAG)
-
ATP (radiolabeled, e.g., [γ-³²P]ATP)
-
This compound and other test compounds
-
Assay buffer
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound and control compounds in DMSO.
-
In a reaction plate, add the OST-DGKα overexpressing cell lysate.
-
Add the test compounds at various concentrations to the wells. A DMSO control is run in parallel.
-
Initiate the kinase reaction by adding a mixture of exogenous DAG and radiolabeled ATP in the assay buffer.
-
Incubate the reaction at 37°C for a specified period (e.g., 30 minutes).
-
Stop the reaction.
-
Separate the radiolabeled phosphatidic acid (PA) product from the unreacted ATP, typically using thin-layer chromatography (TLC) or a lipid extraction method.
-
Quantify the amount of radiolabeled PA using a scintillation counter.
-
Express the DGKα activity as a percentage of the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Assay for Restoration of Restimulation-Induced Cell Death (RICD)
This protocol outlines a cellular assay to evaluate the ability of this compound to restore apoptosis in a model of X-linked lymphoproliferative disease (XLP-1).
Objective: To assess the effect of this compound on RICD in SAP-deficient lymphocytes.
Materials:
-
SAP-deficient lymphocytes (from XLP-1 patients or a suitable cell line model)
-
Control lymphocytes
-
T-cell activators (e.g., anti-CD3 and anti-CD28 antibodies)
-
This compound
-
Cell culture medium and supplements
-
Apoptosis detection kit (e.g., Annexin V/Propidium Iodide)
-
Flow cytometer
Procedure:
-
Culture SAP-deficient and control lymphocytes in appropriate cell culture medium.
-
Pre-treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a specified duration.
-
Stimulate the T-cells with anti-CD3 and anti-CD28 antibodies to induce activation and subsequent RICD.
-
After an incubation period (e.g., 24-48 hours), harvest the cells.
-
Stain the cells with Annexin V and Propidium Iodide according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells (Annexin V positive).
-
Compare the percentage of apoptosis in this compound-treated cells to the vehicle-treated control to determine the extent of RICD restoration.
Visualizations
Signaling Pathways
Caption: T-Cell Receptor signaling pathway and the inhibitory action of this compound on DGKα.
Experimental Workflow
Caption: Experimental workflow for assessing the restoration of RICD by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure activity relationship studies on this compound: toward the identification of a common pharmacophoric structure for DGKα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Potent, Dual-Inhibitors of Diacylglycerol Kinases Alpha and Zeta Guided by Phenotypic Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iris.uniupo.it [iris.uniupo.it]
AMB639752: A Technical Guide to a Selective DGKα Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of AMB639752, a potent and selective inhibitor of Diacylglycerol Kinase alpha (DGKα). This compound has emerged as a valuable pharmacological tool for investigating the roles of DGKα in various signaling pathways and as a potential therapeutic agent, particularly in the context of immunology and oncology. This document details its mechanism of action, quantitative data, and the experimental protocols used for its characterization.
Core Concepts: The Role of DGKα in Cellular Signaling
Diacylglycerol kinases (DGKs) are a family of enzymes that phosphorylate diacylglycerol (DAG) to produce phosphatidic acid (PA). Both DAG and PA are critical second messengers in a multitude of cellular processes.[1] DGKα, a prominent isoform, is highly expressed in T-lymphocytes, the brain, spleen, and thymus.[1] By converting DAG to PA, DGKα acts as a crucial signaling node, effectively terminating DAG-mediated signaling while initiating PA-dependent pathways.[1][2]
Dysregulation of DGKα activity has been implicated in several pathological conditions. In T-cells, DGKα is a negative regulator of the T-cell receptor (TCR) response.[1] Its overactivity can lead to anergy, a state of T-cell unresponsiveness, which is a mechanism tumors can exploit to evade the immune system. Conversely, in various cancers, including glioblastoma and hepatocellular carcinoma, DGKα is overexpressed and contributes to tumor progression, survival, and migration. Therefore, the inhibition of DGKα presents a dual therapeutic strategy: enhancing anti-tumor immunity and directly impeding cancer cell proliferation.
This compound: A Selective DGKα Inhibitor
This compound was identified through an in-silico screening approach based on chemical homology to the known DGKα inhibitors R59022 and R59949. It exhibits superior potency and selectivity for the alpha isoform of DGK and, importantly, is devoid of the serotoninergic activity that plagues some other DGK inhibitors like ritanserin.
Quantitative Data: Potency and Selectivity
The inhibitory activity of this compound against DGKα has been quantified and compared to other common DGK inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.
| Compound | DGKα IC50 (µM) | Notes |
| This compound | 4.3 ± 0.6 | Devoid of serotoninergic activity. |
| R59949 | 10.6 ± 3.2 | Also inhibits other DGK isoforms. |
| R59022 | 19.7 ± 3.0 | Also inhibits other DGK isoforms. |
| Ritanserin | 16.7 ± 4.5 | Potent serotonin receptor antagonist. |
This compound demonstrates high selectivity for the α isoform of DGK. At a concentration of 100 µM, it shows significant inhibition of DGKα but has no substantial effect on DGKζ and DGKθ, other isoforms expressed in lymphocytes.
Signaling Pathways and Mechanism of Action
This compound exerts its effects by directly inhibiting the catalytic activity of DGKα. This leads to an accumulation of DAG and a reduction in PA levels, thereby modulating downstream signaling pathways.
Experimental Protocols
This section details the methodologies for key experiments used to characterize this compound.
DGKα Enzymatic Assay
This assay quantifies the inhibitory effect of this compound on the enzymatic activity of DGKα.
1. Enzyme Source:
-
Lysates from cells overexpressing OST-tagged DGKα are used as the source of the enzyme.
2. Reaction Mixture:
-
The reaction is carried out in a buffer containing:
-
1,2-dioleoyl-sn-glycerol (DAG) as the substrate.
-
ATP, including [γ-32P]-ATP for radioactive detection of the phosphorylated product.
-
MgCl2 as a cofactor.
-
3. Incubation:
-
The reaction is initiated by adding the enzyme lysate to the reaction mixture containing various concentrations of this compound or a vehicle control (DMSO).
-
The mixture is incubated for a defined period at a controlled temperature.
4. Detection and Quantification:
-
The reaction is stopped, and the lipids are extracted.
-
The radiolabeled phosphatidic acid (PA) is separated from other components, typically by thin-layer chromatography (TLC).
-
The amount of radioactive PA is quantified to determine the DGKα activity.
5. Data Analysis:
-
The percentage of residual DGKα activity is calculated relative to the DMSO control.
-
IC50 values are determined by plotting the percentage of inhibition against a range of inhibitor concentrations.
Restimulation-Induced Cell Death (RICD) Assay in a Cellular Model of X-linked Lymphoproliferative Disease (XLP-1)
This cell-based assay assesses the ability of this compound to restore apoptosis in a disease model where DGKα is deregulated.
1. Cell Model:
-
Jurkat T-cells with silenced SAP expression (a model for XLP-1) or primary peripheral blood T-lymphocytes from XLP-1 patients are used.
2. Treatment:
-
Cells are pre-treated with various concentrations of this compound (typically 1, 5, and 10 µM) or a vehicle control.
3. Restimulation:
-
T-cells are restimulated with an anti-CD3 antibody (e.g., OKT3) to trigger the T-cell receptor.
4. Incubation:
-
The cells are incubated for 24 hours to allow for the induction of apoptosis.
5. Apoptosis Assessment:
-
Cell death is quantified by staining with propidium iodide (PI) followed by flow cytometry. PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a reliable marker for dead cells.
6. Data Analysis:
-
The percentage of PI-positive (dead) cells is determined for each treatment condition and compared to the control to assess the restoration of RICD.
Cell Migration Assay
While specific detailed protocols for this compound in cell migration assays are not extensively published in the initial search results, a general and widely used method is the transwell migration assay. The finding that analogues of this compound can reduce cancer cell migration suggests the utility of such an assay.
1. Assay Setup:
-
A transwell insert with a porous membrane is placed in a well of a culture plate. The lower chamber contains a chemoattractant (e.g., media with serum), while the upper chamber contains serum-free media.
2. Cell Seeding:
-
Cancer cells are seeded into the upper chamber in the presence of this compound or a vehicle control.
3. Incubation:
-
The plate is incubated for a period sufficient to allow cell migration through the pores of the membrane towards the chemoattractant in the lower chamber.
4. Quantification:
-
Non-migrated cells on the upper surface of the membrane are removed.
-
Migrated cells on the lower surface of the membrane are fixed, stained (e.g., with crystal violet), and counted under a microscope.
5. Data Analysis:
-
The number of migrated cells in the presence of this compound is compared to the control to determine the effect on cell migration.
Conclusion
This compound is a valuable research tool for dissecting the complex roles of DGKα in health and disease. Its potency and selectivity make it a superior alternative to older, less specific DGK inhibitors. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to utilize this compound in their investigations into the therapeutic potential of DGKα inhibition in immunology and oncology. Further studies with this compound and its analogs will likely continue to illuminate the intricate signaling networks governed by DGKα and may pave the way for novel therapeutic interventions.
References
- 1. Structure activity relationship studies on this compound: toward the identification of a common pharmacophoric structure for DGKα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Potent, Dual-Inhibitors of Diacylglycerol Kinases Alpha and Zeta Guided by Phenotypic Optimization - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of AMB639752: A Technical Guide for Novel Diacylglycerol Kinase Alpha Inhibitors
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of AMB639752, a potent and selective inhibitor of diacylglycerol kinase alpha (DGKα). This compound serves as a critical pharmacological tool for investigating the role of DGKα in various physiological and pathological processes, including T-cell regulation and oncology. This document details the quantitative inhibitory activities of this compound and its analogues, outlines the experimental protocols for key assays, and visualizes the intricate signaling pathways governed by DGKα.
Core Structure and Biological Activity of this compound
This compound was identified through an in-silico screening approach based on chemical homology to known DGKα inhibitors, R59022 and R59949.[1][2] It exhibits a superior inhibitory potency against DGKα with an IC50 of 4.3 µM and demonstrates high selectivity for the α-isoform over other DGK isoforms and serotonin receptors.[2][3] The core scaffold of this compound, 1-(2,6-dimethyl-1H-indol-3-yl)-2-[4-(furan-2-ylcarbonyl)piperazin-1-yl]ethenone, has been the subject of extensive SAR studies to identify even more potent and selective compounds.[4]
Quantitative Structure-Activity Relationship Data
The inhibitory activities of this compound and a series of its analogues were evaluated against DGK isoforms α, θ, and ζ. Their antagonist activity on serotonin receptors was also assessed to determine selectivity. The data reveals a rigid structure-activity relationship for this compound. Notably, analogues 11 and 20 emerged as the most potent DGKα inhibitors discovered to date from this series, with IC50 values of 1.6 µM and 1.8 µM, respectively.
| Compound | DGKα IC50 (µM) | DGKθ % Inhibition @ 10 µM | DGKζ % Inhibition @ 10 µM | 5-HT2A Receptor % Inhibition @ 10 µM |
| This compound | 4.3 ± 0.6 | Not Reported | Not Reported | Not Reported |
| R59022 | 19.7 ± 3.0 | Not Reported | Not Reported | Not Reported |
| R59949 | 10.6 ± 3.2 | Not Reported | Not Reported | Not Reported |
| Ritanserin | 16.7 ± 4.6 | Not Reported | Not Reported | Potent Antagonist |
| Analogue 11 | 1.6 | < 20% | < 20% | < 20% |
| Analogue 20 | 1.8 | < 20% | < 20% | < 20% |
Experimental Protocols
Diacylglycerol Kinase (DGK) Inhibition Assay
This biochemical assay quantifies the inhibitory activity of compounds against DGK isoforms.
Methodology:
-
Enzyme Source: Lysates from cells overexpressing the specific DGK isoform (e.g., OST-DGKα).
-
Substrates: Saturating concentrations of exogenous diacylglycerol (DAG) and ATP.
-
Reaction: The kinase reaction is initiated by the addition of ATP, allowing the phosphorylation of DAG to phosphatidic acid (PA).
-
Detection: The amount of PA produced is quantified, typically using a lipid extraction followed by thin-layer chromatography (TLC) and autoradiography if radiolabeled ATP is used, or by a luminescence-based assay that measures the amount of ATP remaining.
-
Inhibition Measurement: The assay is performed in the presence of various concentrations of the test compound. The percentage of residual DGK activity is calculated relative to a DMSO control. IC50 values are determined by fitting the dose-response data to a suitable model.
Cellular Apoptosis Assay in a Model of X-linked Lymphoproliferative Disease (XLP-1)
This cell-based assay evaluates the ability of DGKα inhibitors to restore apoptosis in a cellular model of XLP-1, where DGKα is constitutively active, leading to lymphocyte resistance to reactivation-induced cell death (RICD).
Methodology:
-
Cell Line: A suitable T-cell line or primary lymphocytes from XLP-1 patients.
-
Treatment: Cells are treated with the DGKα inhibitor (e.g., this compound, analogues 11 or 20) for a specified period.
-
Apoptosis Induction: Apoptosis is induced through T-cell receptor (TCR) restimulation.
-
Apoptosis Measurement: Apoptosis is quantified using standard methods such as Annexin V/Propidium Iodide staining followed by flow cytometry.
-
Outcome: An increase in the percentage of apoptotic cells in the presence of the inhibitor indicates restoration of RICD.
Cancer Cell Migration Assay
This assay assesses the impact of DGKα inhibitors on the migratory capacity of cancer cells.
Methodology:
-
Cell Line: A cancer cell line with known migratory potential (e.g., glioblastoma or melanoma cells).
-
Assay Format: Typically a Boyden chamber or transwell migration assay is used. The upper chamber contains the cancer cells treated with the DGKα inhibitor, and the lower chamber contains a chemoattractant.
-
Incubation: The setup is incubated for a sufficient time to allow cell migration through the porous membrane.
-
Quantification: Migrated cells on the lower surface of the membrane are fixed, stained, and counted under a microscope.
-
Outcome: A reduction in the number of migrated cells in the presence of the inhibitor demonstrates its anti-migratory effect.
Signaling Pathways Involving DGKα
DGKα is a critical regulator of cellular signaling by controlling the balance between two lipid second messengers: diacylglycerol (DAG) and phosphatidic acid (PA). Its inhibition by this compound and its analogues has profound effects on downstream signaling pathways in both T-cells and cancer cells.
DGKα in T-Cell Receptor Signaling
In T-lymphocytes, DGKα acts as a negative regulator of the T-cell receptor (TCR) response. Upon TCR engagement, phospholipase Cγ1 (PLCγ1) generates DAG, which activates key signaling molecules like RasGRP1 and Protein Kinase C theta (PKCθ). DGKα phosphorylates DAG to PA, thereby dampening these signals and preventing T-cell hyper-activation. Inhibition of DGKα by this compound enhances DAG-mediated signaling, leading to increased T-cell activation.
DGKα in Cancer Signaling
DGKα is overexpressed in several cancers and plays a role in tumor progression by promoting cell survival, proliferation, and migration. The phosphatidic acid produced by DGKα can activate downstream oncogenic pathways, including mTOR, Akt, and NF-κB. Inhibition of DGKα with this compound has been shown to reduce cancer cell migration and restore apoptosis.
Pharmacophore Model for DGKα Inhibitors
Based on the SAR data from this compound, its analogues, and other known inhibitors like ritanserin, a three-point pharmacophore model for DGKα inhibitors has been proposed. This model is crucial for the rational design and virtual screening of new, potent, and selective DGKα inhibitors.
Key Features of the Pharmacophore Model:
-
Hydrogen Bond Acceptor: An essential feature for interaction with the kinase hinge region.
-
Hydrophobic Region: A bulky hydrophobic group that occupies a hydrophobic pocket in the active site.
-
Basic Nitrogen Atom: This feature is important for the interaction with the kinase, although its absence in this compound contributes to its lack of serotoninergic activity.
Conclusion
This compound and its optimized analogues represent a significant advancement in the development of selective DGKα inhibitors. The detailed SAR data, coupled with a clear understanding of the experimental methodologies and the underlying signaling pathways, provides a solid foundation for future research. This technical guide serves as a valuable resource for scientists and researchers aiming to leverage DGKα inhibition for therapeutic applications in immunology and oncology. The continued exploration of the chemical space around the this compound scaffold, guided by the established pharmacophore model, holds great promise for the discovery of next-generation DGKα-targeted therapies.
References
discovery and synthesis of AMB639752
An In-Depth Technical Guide to the Discovery and Synthesis of Gefitinib
Introduction
Gefitinib, marketed under the trade name Iressa, is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1] Originally developed by AstraZeneca and coded as ZD1839, it was the first selective inhibitor of the EGFR tyrosine kinase to be discovered.[1][2] Gefitinib is primarily used in the treatment of non-small cell lung cancer (NSCLC) in patients who have specific activating mutations in the EGFR gene.[2][3] This guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental data related to Gefitinib.
Discovery and Development
The development of Gefitinib was rooted in the understanding that EGFR is often overexpressed in various human carcinomas, including lung and breast cancers. This overexpression leads to the inappropriate activation of downstream signaling pathways, such as the anti-apoptotic Ras signal transduction cascade, resulting in uncontrolled cell proliferation and survival.
Gefitinib was designed as a small molecule that could competitively bind to the adenosine triphosphate (ATP)-binding site of the EGFR tyrosine kinase domain, thereby inhibiting its activity. This targeted approach represented a shift from traditional cytotoxic chemotherapy to a more personalized form of cancer treatment. The FDA approved Gefitinib in May 2003 for the treatment of NSCLC. Subsequent studies revealed that its efficacy is particularly high in patients with activating mutations in the EGFR gene, such as deletions in exon 19 or the L858R point mutation in exon 21.
Mechanism of Action
Gefitinib functions as a reversible and competitive inhibitor of the EGFR tyrosine kinase. By binding to the ATP-binding site within the intracellular domain of EGFR, it prevents the autophosphorylation of the receptor. This action blocks the initiation of several downstream signaling cascades that are crucial for cancer cell proliferation, survival, and metastasis. The primary pathways inhibited by Gefitinib are:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is central to regulating cell proliferation.
-
PI3K-AKT-mTOR Pathway: This pathway plays a critical role in promoting cell survival and inhibiting apoptosis (programmed cell death).
By disrupting these pathways, Gefitinib effectively leads to cell cycle arrest and induction of apoptosis in cancer cells that are dependent on EGFR signaling for their growth and survival.
Signaling Pathway Diagram
Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.
Quantitative Data
The efficacy of Gefitinib varies across different NSCLC cell lines, primarily due to their EGFR mutation status. The half-maximal inhibitory concentration (IC50) is a key measure of its potency.
| Cell Line | EGFR Mutation Status | IC50 of Gefitinib (nM) | Reference |
| PC-9 | Exon 19 Deletion | 77.26 | |
| HCC827 | Exon 19 Deletion | 13.06 | |
| H3255 | L858R | 3 | |
| 11-18 | Not specified (sensitive) | 390 | |
| H1975 | L858R, T790M (resistant) | > 4000 | |
| H1650 | Exon 19 Deletion (resistant) | > 4000 | |
| A549 | Wild-Type | ~24,530 (at 24h) |
Synthesis of Gefitinib
Several synthetic routes for Gefitinib have been reported. One common approach involves a multi-step synthesis starting from methyl 3-hydroxy-4-methoxybenzoate.
Synthetic Workflow Diagram
Caption: A representative synthetic workflow for Gefitinib.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the effect of Gefitinib on the viability of NSCLC cells and to determine its IC50 value.
Methodology:
-
Cell Seeding: NSCLC cells are seeded in 96-well plates at a specified density and allowed to attach overnight.
-
Gefitinib Treatment: A serial dilution of Gefitinib is prepared in the culture medium. The existing medium is replaced with 100 µL of the Gefitinib-containing medium at various concentrations. Control wells receive a vehicle (DMSO) or no treatment.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability relative to the control is calculated, and the IC50 value is determined.
Western Blot Analysis for EGFR Pathway Proteins
This protocol is used to analyze the phosphorylation status of key proteins in the EGFR signaling pathway following treatment with Gefitinib.
Methodology:
-
Cell Treatment and Lysis: Cells are grown in 6-well plates to 70-80% confluency and then treated with desired concentrations of Gefitinib for a specified time (e.g., 2 hours). The cells are then washed with ice-cold PBS and lysed with a suitable lysis buffer.
-
Protein Quantification: The protein concentration in the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by SDS-PAGE and then transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of EGFR, AKT, and ERK. After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
In Vivo Xenograft Model
This protocol details the use of Gefitinib in a mouse xenograft model to evaluate its antitumor activity in vivo.
Methodology:
-
Cell Implantation: A suspension of human NSCLC cells (e.g., 5 x 10^6 cells) in a suitable medium (e.g., PBS and Matrigel) is subcutaneously injected into the flank of immunodeficient mice.
-
Tumor Growth Monitoring: The mice are monitored regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups. Tumor volume is measured with calipers every 2-3 days.
-
Gefitinib Administration: Gefitinib is administered orally (e.g., by gavage) at a predetermined dose and schedule (e.g., 25 to 100 mg/kg/day). The control group receives the vehicle.
-
Efficacy Evaluation: Tumor growth is monitored throughout the study. At the end of the experiment, tumors may be excised for further analysis (e.g., immunohistochemistry for pathway markers).
Conclusion
Gefitinib represents a landmark in the development of targeted cancer therapies. Its discovery and synthesis have provided a crucial treatment option for a specific subset of NSCLC patients. The detailed understanding of its mechanism of action and the development of robust experimental protocols have been instrumental in its clinical success and have paved the way for the development of subsequent generations of EGFR inhibitors.
References
An In-depth Technical Guide to AMB639752 in Cancer Cell Biology
For Researchers, Scientists, and Drug Development Professionals
Abstract
AMB639752 is a potent and selective small molecule inhibitor of diacylglycerol kinase alpha (DGKα), an enzyme implicated in a variety of signaling pathways crucial to cancer cell proliferation, survival, migration, and immune evasion. Discovered through in-silico screening, this compound presents a valuable pharmacological tool for investigating the multifaceted role of DGKα in oncology. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data on its inhibitory effects, detailed experimental protocols for its characterization, and visualizations of the key signaling pathways it modulates.
Introduction to Diacylglycerol Kinase Alpha (DGKα) in Cancer
Diacylglycerol kinases (DGKs) are a family of enzymes that phosphorylate diacylglycerol (DAG) to produce phosphatidic acid (PA). Both DAG and PA are critical second messengers in cellular signaling. DGKα, in particular, is highly expressed in several cancer types, including glioblastoma, melanoma, and hepatocellular carcinoma. Its activity has been shown to contribute to tumorigenesis through various mechanisms:
-
Promotion of Cell Proliferation and Survival: DGKα-mediated production of PA can activate several pro-survival signaling pathways, including the mTOR and NF-κB pathways, while attenuating pro-apoptotic signals.
-
Enhancement of Cell Migration and Invasion: DGKα activity is linked to the regulation of the cytoskeleton and focal adhesions, processes essential for cell motility and metastasis.
-
Immune Evasion: In the tumor microenvironment, DGKα activity in T-cells can lead to an anergic state, suppressing the anti-tumor immune response.
Given its central role in these cancer-associated processes, DGKα has emerged as a promising therapeutic target. This compound is a key compound for the preclinical validation of this target.
This compound: A Potent and Selective DGKα Inhibitor
This compound was identified through a virtual screening approach based on chemical homology to known DGKα inhibitors. It exhibits significant potency and selectivity for the alpha isoform of DGK.
Quantitative Data
The inhibitory activity of this compound and its more potent analogs has been quantified in biochemical and cell-based assays.
| Compound | Target | Assay Type | IC50 (µM) | Cell Line | Effect on Cell Migration | Reference |
| This compound | DGKα | Biochemical | 6.9 ± 3.0 | - | Not explicitly quantified | [1] |
| Analogue 11 | DGKα | Biochemical | 1.6 ± 0.4 | MCF7 | Impaired serum-induced wound healing at 10 µM | [1] |
| Analogue 20 | DGKα | Biochemical | 1.8 ± 1.0 | MCF7 | Impaired serum-induced wound healing at 10 µM | [1] |
| R59022 | DGKα | Biochemical | 15.2 ± 5.8 | - | - | [1] |
Key Signaling Pathways Modulated by this compound
Inhibition of DGKα by this compound leads to the accumulation of DAG and a reduction in PA levels. This shift in second messenger balance has profound effects on several key signaling pathways implicated in cancer.
The mTOR Signaling Pathway
The mammalian target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and metabolism. DGKα-produced PA is known to be an activator of mTOR signaling. By inhibiting DGKα, this compound is predicted to suppress mTOR activity, leading to reduced cancer cell proliferation.
Figure 1: Inhibition of the mTOR pathway by this compound.
The NF-κB Signaling Pathway
Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a critical role in inflammation, immunity, and cell survival. Constitutive activation of NF-κB is a hallmark of many cancers, promoting cell proliferation and inhibiting apoptosis. DGKα has been shown to positively regulate NF-κB activity. Therefore, this compound is expected to suppress the pro-survival effects of NF-κB.
Figure 2: Suppression of NF-κB signaling by this compound.
The MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is common in cancer. DGKα has been shown to enhance hepatocellular carcinoma progression through the activation of the Ras-Raf-MEK-ERK pathway. Inhibition of DGKα with this compound can, therefore, be hypothesized to attenuate this pro-proliferative signaling.
Figure 3: Attenuation of the MAPK/ERK pathway by this compound.
Experimental Protocols
The following protocols provide a framework for the characterization of this compound and other DGKα inhibitors in a cancer cell biology context.
DGKα Kinase Assay (Biochemical)
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified DGKα.
Materials:
-
Recombinant human DGKα enzyme
-
This compound (and other test compounds) dissolved in DMSO
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)
-
Substrate: Diacylglycerol (e.g., 1,2-dioleoyl-sn-glycerol)
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well plates
-
Phosphocellulose paper (for radiolabeling method)
-
Scintillation counter or luminometer
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer. A final concentration range of 0.01 µM to 100 µM is recommended.
-
In a 96-well plate, add the diluted this compound, recombinant DGKα enzyme, and the diacylglycerol substrate.
-
Pre-incubate the mixture for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]ATP (or cold ATP for ADP-Glo™ assay).
-
Incubate for 20-30 minutes at 30°C.
-
For radiolabeling method:
-
Stop the reaction by adding an equal volume of 4% perchloric acid.
-
Spot the reaction mixture onto phosphocellulose paper.
-
Wash the paper three times with 1% phosphoric acid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
For ADP-Glo™ method:
-
Follow the manufacturer's instructions to measure the amount of ADP produced, which corresponds to kinase activity.
-
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.
Cell Viability/Proliferation Assay
This assay determines the effect of this compound on the growth and survival of cancer cells.
Materials:
-
Cancer cell lines of interest (e.g., MDA-MB-231, MCF7, Jurkat)
-
Complete cell culture medium
-
This compound dissolved in DMSO
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)
-
96-well clear or opaque-walled plates
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the cells for 24, 48, or 72 hours.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 or IC50 value.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of this compound on the migratory capacity of adherent cancer cells.
Materials:
-
Adherent cancer cell line (e.g., MDA-MB-231)
-
Complete cell culture medium
-
This compound dissolved in DMSO
-
6-well or 12-well plates
-
Sterile p200 pipette tip or a wound-healing insert
-
Microscope with a camera
Procedure:
-
Seed cells in a 6-well plate and grow them to a confluent monolayer.
-
Create a "scratch" or a cell-free gap in the monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing a non-toxic concentration of this compound (determined from viability assays) or a vehicle control.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-8 hours) for up to 48 hours.
-
Quantify the area of the scratch at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure and compare the migration rate between treated and control cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay quantifies the induction of apoptosis by this compound.
Materials:
-
Suspension or adherent cancer cell line (e.g., Jurkat)
-
Complete cell culture medium
-
This compound dissolved in DMSO
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
Procedure:
-
Treat cells with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours).
-
Harvest the cells (for adherent cells, use trypsinization) and wash them with cold PBS.
-
Resuspend the cells in the Annexin V binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, and necrotic).
Experimental Workflow
The following diagram illustrates a logical workflow for the preclinical characterization of a novel DGKα inhibitor like this compound in cancer cell biology.
Figure 4: A logical workflow for the characterization of this compound.
Conclusion
This compound is a valuable research tool for elucidating the role of DGKα in cancer cell biology. Its potency and selectivity make it a suitable candidate for preclinical studies aimed at validating DGKα as a therapeutic target. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to design and execute studies involving this compound and to further explore the therapeutic potential of DGKα inhibition in oncology. Further investigations are warranted to expand the quantitative dataset on the effects of this compound across a broader range of cancer cell lines and to evaluate its efficacy in in vivo models.
References
The Role of AMB639752 in T-Cell Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AMB639752 is a potent and selective small molecule inhibitor of Diacylglycerol Kinase alpha (DGKα), a critical negative regulator of T-cell receptor (TCR) signaling. By targeting DGKα, this compound modulates the diacylglycerol (DAG) signaling pathway, leading to enhanced T-cell activation and function. This technical guide provides an in-depth overview of the mechanism of action of this compound, its role in T-cell regulation, and its potential therapeutic applications, particularly in the context of X-linked lymphoproliferative disease (XLP-1). The document includes a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows.
Introduction to T-Cell Regulation and Diacylglycerol Kinases
T-cell activation is a cornerstone of the adaptive immune response, initiated by the engagement of the T-cell receptor (TCR) with antigens presented by major histocompatibility complex (MHC) molecules. This interaction triggers a cascade of intracellular signaling events, leading to T-cell proliferation, differentiation, and effector functions. A key second messenger in this pathway is diacylglycerol (DAG), which activates several downstream signaling molecules, including Protein Kinase C (PKC) and Ras guanyl nucleotide-releasing protein (RasGRP), ultimately promoting T-cell activation.[1][2][3][4]
Diacylglycerol kinases (DGKs) are a family of enzymes that phosphorylate DAG to produce phosphatidic acid (PA), thereby acting as a brake on DAG-mediated signaling.[5] Ten DGK isoforms have been identified in mammals, with DGKα and DGKζ being the predominant isoforms expressed in T-cells. These isoforms play a crucial, non-redundant role in attenuating TCR signaling and preventing T-cell hyper-activation.
This compound: A Selective DGKα Inhibitor
This compound was identified through an in-silico virtual screening approach as a potent inhibitor of DGKα. It exhibits selectivity for the α isoform over other DGK isoforms, such as θ and ζ. This selectivity is crucial for targeted therapeutic intervention, minimizing off-target effects.
Mechanism of Action
This compound exerts its function by directly inhibiting the catalytic activity of DGKα. This inhibition leads to an accumulation of DAG at the immune synapse, the interface between a T-cell and an antigen-presenting cell. The elevated DAG levels potentiate the activation of downstream signaling pathways, including the Ras-ERK and PKCθ pathways, resulting in a more robust and sustained T-cell response.
In the context of certain immunodeficiencies like X-linked lymphoproliferative disease (XLP-1), where signaling through the adaptor protein SAP is defective, DGKα activity is persistently elevated. This leads to a dampening of TCR signaling and impaired restimulation-induced cell death (RICD), a mechanism for eliminating over-activated T-cells. This compound has been shown to restore RICD in lymphocytes from XLP-1 patients by inhibiting the excessive DGKα activity.
Quantitative Data
The following tables summarize the available quantitative data on the inhibitory activity of this compound and its analogs against various DGK isoforms.
| Compound | DGKα IC50 (µM) | DGKθ IC50 (µM) | DGKζ IC50 (µM) | Reference |
| Analog 11 | 1.6 | >100 | >100 | |
| Analog 20 | 1.8 | >100 | >100 |
Table 1: Inhibitory Activity (IC50) of this compound Analogs against DGK Isoforms.
| Compound | DGKα Inhibition (%) | DGKθ Inhibition (%) | DGKζ Inhibition (%) | Concentration (µM) | Reference |
| This compound | 93 | Not Significant | Not Significant | 100 | |
| R59022 | 68 | Not Significant | Not Significant | 100 | |
| R59949 | 81 | Not Significant | Not Significant | 100 |
Table 2: Percentage Inhibition of DGK Isoforms by this compound and other Inhibitors.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
In Vitro DGK Inhibition Assay
This protocol is used to determine the inhibitory activity of compounds against DGK isoforms.
Materials:
-
DGKα, DGKθ, or DGKζ enriched cell homogenates
-
1,2-dioleoyl-sn-glycerol (DAG)
-
ATP
-
[γ-32P]-ATP
-
Sodium orthovanadate
-
MgCl2
-
EGTA
-
HEPES buffer (pH 8)
-
This compound or other test compounds
-
Scintillation counter
Procedure:
-
Prepare DGKα enriched homogenates from MDCK cells treated with doxycycline (1 µg/mL) for two days.
-
Prepare a reaction mixture containing: 0.9 µg/µL 1,2-dioleoyl-sn-glycerol, 5 mM ATP, 0.01 µCi/µL [γ-32P]-ATP, 1 mM sodium orthovanadate, 10 mM MgCl2, and 1.2 mM EGTA in 7.5 mM HEPES pH 8.
-
Add the DGK enriched homogenate to the reaction mixture.
-
Add varying concentrations of this compound or the test compound.
-
Incubate the reaction at 27°C for 5 minutes.
-
Stop the reaction and extract the lipids.
-
Quantify the amount of radiolabeled phosphatidic acid (PA) produced using a scintillation counter.
-
Calculate the percentage of inhibition relative to a vehicle control and determine the IC50 value.
Restimulation-Induced Cell Death (RICD) Assay
This assay assesses the ability of this compound to restore apoptosis in hyper-activated T-cells.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) from healthy donors or XLP-1 patients
-
RPMI 1640 medium supplemented with fetal bovine serum, L-glutamine, and antibiotics
-
Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies
-
This compound
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
Procedure:
-
Isolate PBMCs from blood samples using Ficoll-Paque density gradient centrifugation.
-
Activate T-cells by stimulating PBMCs with PHA or anti-CD3/CD28 antibodies for 48-72 hours.
-
Wash the activated T-cells and re-stimulate them with a high dose of PHA or anti-CD3/CD28 antibodies in the presence or absence of this compound (e.g., 10 µM).
-
Culture the cells for an additional 24-48 hours.
-
Harvest the cells and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Analyze the percentage of apoptotic cells (Annexin V positive) by flow cytometry.
Visualizations
Signaling Pathways
Caption: TCR signaling pathway and the role of DGKα and this compound.
Experimental Workflows
Caption: Experimental workflow for the in vitro DGK inhibition assay.
Conclusion
This compound represents a promising pharmacological tool for the study of T-cell regulation and a potential therapeutic agent for diseases characterized by dysregulated TCR signaling, such as XLP-1. Its selectivity for DGKα allows for targeted modulation of the DAG signaling pathway, leading to enhanced T-cell responses. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of immunology and oncology. Further investigation into the in vivo efficacy and safety of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. iris.uniupo.it [iris.uniupo.it]
- 2. Diacylglycerol Kinases (DGKs): Novel Targets for Improving T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diacylglycerol Kinase alpha in X Linked Lymphoproliferative Disease Type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of diacylglycerol kinases in T cell development and function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure activity relationship studies on this compound: toward the identification of a common pharmacophoric structure for DGKα inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
AMB639752 and Restimulation-Induced Cell Death (RICD): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Restimulation-induced cell death (RICD) is a critical self-regulatory mechanism that controls the expansion of activated T lymphocytes, thereby maintaining immune homeostasis and preventing immunopathology. Dysregulation of RICD is implicated in various diseases, including lymphoproliferative disorders and cancer. This technical guide provides an in-depth overview of the role of the novel small molecule AMB639752 in modulating RICD. This compound is a specific inhibitor of Diacylglycerol Kinase alpha (DGKα), an enzyme that acts as a negative regulator of T cell receptor (TCR) signaling. By inhibiting DGKα, this compound restores RICD sensitivity in deficient T cells, offering a promising therapeutic strategy for conditions characterized by impaired T cell apoptosis. This document details the underlying signaling pathways, presents quantitative data on the effects of this compound, and provides comprehensive experimental protocols for studying this process.
Introduction to Restimulation-Induced Cell Death (RICD)
RICD is a form of apoptosis triggered by the re-engagement of the T cell receptor (TCR) on previously activated T cells.[1][2][3][4] This process is essential for the contraction phase of an immune response, eliminating excess effector T cells to prevent autoimmunity and maintain a pool of memory T cells.[1] The strength of the TCR signal upon restimulation is a key determinant of whether a T cell undergoes proliferation or apoptosis. Several key molecules are involved in the RICD pathway, including the Fas ligand (FasL), Bim, and the orphan nuclear receptors NUR77 (NR4A1) and NOR1 (NR4A3).
Defective RICD can lead to an uncontrolled accumulation of activated T cells, a hallmark of autoimmune lymphoproliferative syndrome (ALPS) and X-linked lymphoproliferative disease (XLP-1). In XLP-1, mutations in the gene encoding the SLAM-associated protein (SAP) lead to constitutive activation of Diacylglycerol Kinase alpha (DGKα), which in turn suppresses TCR signaling and impairs RICD.
This compound: A Specific Inhibitor of DGKα
This compound is a potent and specific small molecule inhibitor of DGKα. DGKα is a critical negative regulator of TCR signaling. It functions by phosphorylating diacylglycerol (DAG), a key second messenger, into phosphatidic acid (PA), thereby attenuating DAG-mediated downstream signaling pathways that are crucial for T cell activation and function. By inhibiting DGKα, this compound effectively prolongs and enhances DAG-dependent signaling, which can switch the outcome of TCR restimulation from survival and proliferation to apoptosis.
Quantitative Data on this compound Activity
This compound and its analogs have demonstrated potent inhibitory activity against DGKα and the ability to restore RICD in deficient lymphocytes.
| Compound | Target | IC50 Value | Reference |
| This compound | DGKα | 6.9 µM | |
| Compound 11 (analog of this compound) | DGKα | 1.6 µM | |
| Compound 20 (analog of this compound) | DGKα | 1.8 µM |
Table 1: In vitro inhibitory activity of this compound and its analogs against DGKα.
The restoration of RICD in SAP-deficient T cells by DGKα inhibition has been quantified by measuring the upregulation of the pro-apoptotic genes NR4A1 (NUR77) and NR4A3 (NOR1).
| Treatment | Target Gene | Fold Change in mRNA Expression (vs. Control) |
| DGKα siRNA | NR4A1 | ~2.5 |
| DGKα siRNA | NR4A3 | ~3.0 |
| R59949 (DGKα inhibitor) | NR4A1 | ~2.0 |
| R59949 (DGKα inhibitor) | NR4A3 | ~2.5 |
Table 2: Upregulation of pro-apoptotic gene expression in SAP-silenced T cells following DGKα inhibition. Data synthesized from graphical representations in existing literature.
Signaling Pathways Modulated by this compound
The mechanism by which this compound restores RICD involves the potentiation of the TCR signaling cascade, leading to the induction of pro-apoptotic factors.
The DGKα-NUR77/NOR1 Axis
Upon TCR restimulation in healthy T cells, a transient increase in intracellular diacylglycerol (DAG) activates downstream signaling pathways, including the Ras-MAPK and PKC-θ pathways. These pathways lead to the expression of pro-apoptotic genes such as Nr4a1 (NUR77) and Nr4a3 (NOR1). In states of DGKα hyperactivity, such as in XLP-1, DAG is rapidly converted to phosphatidic acid, dampening these pro-apoptotic signals and leading to RICD resistance. This compound, by inhibiting DGKα, restores the DAG-mediated signaling, leading to robust induction of NUR77 and NOR1, which then translocate to the mitochondria to initiate apoptosis.
Experimental Protocols
In Vitro DGKα Inhibition Assay
This protocol outlines a method to assess the inhibitory activity of this compound on DGKα.
Materials:
-
Recombinant human DGKα enzyme
-
This compound
-
Diacylglycerol (DAG) substrate
-
ATP (radiolabeled with γ-³²P or using a non-radioactive kinase assay kit)
-
Kinase assay buffer
-
Phosphatidic acid (PA) standard
-
Thin-layer chromatography (TLC) plates and developing solvent
-
Scintillation counter or phosphorimager
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, DAG substrate, and recombinant DGKα enzyme.
-
Add varying concentrations of this compound (or vehicle control) to the reaction mixture and pre-incubate for 15 minutes at 30°C.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for 30 minutes at 30°C.
-
Stop the reaction by adding an appropriate stop solution (e.g., EDTA).
-
Extract the lipids from the reaction mixture.
-
Spot the extracted lipids onto a TLC plate alongside a PA standard.
-
Develop the TLC plate to separate PA from other lipids.
-
Visualize and quantify the amount of radiolabeled PA formed using a scintillation counter or phosphorimager.
-
Calculate the percentage of DGKα inhibition at each concentration of this compound and determine the IC50 value.
Restimulation-Induced Cell Death (RICD) Assay
This protocol describes how to measure the effect of this compound on RICD in activated T cells using flow cytometry.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
T cell isolation kit
-
T cell activation beads (e.g., anti-CD3/CD28)
-
Recombinant human IL-2
-
This compound
-
Plate-bound anti-CD3 antibody for restimulation
-
Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
Procedure:
-
T Cell Isolation and Activation:
-
Isolate T cells from PBMCs using a negative selection kit.
-
Activate T cells with anti-CD3/CD28 beads in the presence of IL-2 for 3-4 days.
-
Expand the activated T cells in culture with IL-2 for an additional 3-5 days.
-
-
Drug Treatment and Restimulation:
-
Plate the activated T cells in a 96-well plate.
-
Treat the cells with varying concentrations of this compound (or vehicle control) for 1-2 hours.
-
Transfer the cells to a new plate coated with anti-CD3 antibody for restimulation. Include an uncoated well as a non-restimulated control.
-
-
Apoptosis Analysis:
-
After 18-24 hours of restimulation, harvest the cells.
-
Wash the cells with PBS and then resuspend in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cells and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of apoptotic cells (Annexin V-positive) in each treatment group.
-
Conclusion and Future Directions
This compound represents a promising therapeutic agent for diseases characterized by deficient RICD. Its ability to specifically inhibit DGKα and restore the pro-apoptotic signaling cascade in T cells provides a targeted approach to correcting immune dysregulation. Further research is warranted to explore the full therapeutic potential of this compound and its analogs in preclinical models of lymphoproliferative diseases and cancer. The experimental protocols and signaling pathway information provided in this guide serve as a valuable resource for researchers in this field. Future studies should focus on optimizing the delivery and efficacy of DGKα inhibitors in vivo and exploring their potential in combination with other immunomodulatory therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Molecular and temporal control of restimulation-induced cell death (RICD) in T lymphocytes [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. DGKα/ζ inhibitors combine with PD-1 checkpoint therapy to promote T cell-mediated antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
AMB639752 Cell Culture Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of AMB639752, a selective inhibitor of Diacylglycerol Kinase α (DGKα), in cell culture experiments. The provided protocols and data are intended to assist researchers in investigating the effects of this compound on cancer cell signaling, proliferation, apoptosis, and migration.
Introduction
This compound is a small molecule inhibitor that selectively targets Diacylglycerol Kinase α (DGKα), an enzyme that phosphorylates diacylglycerol (DAG) to produce phosphatidic acid (PA).[1] Both DAG and PA are critical second messengers in cellular signaling. DGKα is overexpressed in several cancers, including breast cancer, and plays a crucial role in promoting cell proliferation and survival while inhibiting apoptosis.[1] By inhibiting DGKα, this compound modulates the balance between DAG and PA signaling, making it a valuable tool for cancer research and therapeutic development.
Mechanism of Action:
DGKα inhibition by this compound leads to an accumulation of DAG and a reduction in PA levels. This shift in second messengers impacts multiple downstream signaling pathways implicated in cancer progression:
-
Inhibition of Proliferation: Increased DAG levels can lead to the activation of protein kinase C (PKC) isoforms, which can have context-dependent effects on cell growth. Reduced PA levels can attenuate signaling through the mTOR pathway, a central regulator of cell growth and proliferation.
-
Induction of Apoptosis: The altered DAG/PA ratio can promote apoptosis through the modulation of Bcl-2 family proteins and caspase activation.
-
Inhibition of Migration and Invasion: DGKα and its product, PA, are involved in regulating the actin cytoskeleton and cell motility. Inhibition of DGKα can therefore impair the migratory and invasive capabilities of cancer cells.
Preparation and Handling of this compound
Proper preparation and handling of this compound are critical for obtaining reproducible results in cell culture experiments.
Reconstitution and Storage:
| Parameter | Recommendation |
| Solvent | Dimethyl sulfoxide (DMSO) |
| Stock Solution Concentration | 10 mM |
| Storage of Stock Solution | Aliquot and store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles. |
| Working Solution Preparation | Dilute the stock solution in the appropriate cell culture medium to the desired final concentration immediately before use. |
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound. Further studies are needed to establish a comprehensive profile of its activity across various cancer cell lines.
| Assay | Cell Line | Parameter | Value | Reference |
| DGKα Inhibition | - | IC50 | 6.9 ± 3.0 µM | [1] |
| Cell Viability (e.g., MTT) | Various Cancer Cell Lines | IC50 | Data not currently available | - |
| Wound Healing (Migration) | MCF7 | % Wound Closure Inhibition | Data not currently available | - |
| Apoptosis (e.g., Annexin V) | Various Cancer Cell Lines | % Apoptotic Cells | Data not currently available | - |
Experimental Protocols
The following are detailed protocols for key experiments to assess the biological effects of this compound in cell culture.
Protocol 1: Cell Viability (MTT) Assay
This protocol is designed to assess the effect of this compound on the metabolic activity and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MCF7, MDA-MB-231)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for solubilizing formazan crystals)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. A suggested starting concentration range is 1 µM to 50 µM.
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Protocol 2: Wound Healing (Migration) Assay
This assay assesses the effect of this compound on the migratory capacity of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MCF7)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Cell Seeding:
-
Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24-48 hours.
-
-
Creating the Wound:
-
Once the cells have reached confluency, use a sterile 200 µL pipette tip to create a straight scratch (wound) across the center of the monolayer.
-
Gently wash the wells with sterile PBS to remove any detached cells.
-
-
This compound Treatment:
-
Replace the PBS with fresh culture medium containing the desired concentration of this compound (a starting concentration of 10 µM is recommended based on available data for MCF7 cells) or a vehicle control (DMSO).[1]
-
-
Image Acquisition:
-
Immediately after adding the treatment, capture images of the wound at designated locations. This will be the 0-hour time point.
-
Incubate the plate at 37°C in a 5% CO₂ incubator.
-
Capture images of the same wound locations at regular intervals (e.g., 6, 12, 24, and 48 hours).
-
-
Data Analysis:
-
Measure the width or area of the wound at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure for each treatment group relative to the initial wound area at the 0-hour time point.
-
Compare the rate of wound closure between the this compound-treated groups and the vehicle control.
-
Protocol 3: Apoptosis (Annexin V) Assay
This protocol quantifies the induction of apoptosis by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 5, 10, 25 µM) and a vehicle control for a predetermined time (e.g., 24 or 48 hours).
-
Include a positive control for apoptosis (e.g., staurosporine).
-
-
Cell Harvesting and Staining:
-
After treatment, collect both the floating and adherent cells.
-
Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set up the compensation and gates.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V- / PI-): Live cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
-
-
Compare the percentage of apoptotic cells (early + late) in the this compound-treated samples to the vehicle control.
-
Visualizations
Signaling Pathway
Caption: this compound inhibits DGKα, altering DAG and PA signaling pathways.
Experimental Workflow: Cell Viability Assay
Caption: Workflow for assessing cell viability after this compound treatment.
Experimental Workflow: Wound Healing Assay
Caption: Workflow for the wound healing (migration) assay with this compound.
Experimental Workflow: Apoptosis Assay
Caption: Workflow for quantifying apoptosis using Annexin V staining.
References
Application Notes and Protocols for AMB639752 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMB639752 is a potent and selective inhibitor of diacylglycerol kinase alpha (DGKα)[1][2][3]. DGK enzymes are critical regulators of intracellular signaling, catalyzing the conversion of diacylglycerol (DAG) to phosphatidic acid (PA). Both DAG and PA are crucial second messengers that modulate a variety of cellular processes[1][4]. DGKα, in particular, has been implicated in the regulation of T-cell receptor signaling, cancer cell progression, and angiogenesis. Inhibition of DGKα by this compound can restore restimulation-induced cell death in deficient lymphocytes and has shown potential in cancer research by affecting cancer cell viability and boosting T-cell activation. These application notes provide detailed protocols for the preparation of this compound stock solutions for in vitro and in vivo studies.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₂₅H₂₆N₄O₂ |
| Molecular Weight | 414.50 g/mol |
| Appearance | Solid |
| Purity | >98% |
| IC₅₀ | 4.3 µM for DGKα |
Table 2: Solubility Data
| Solvent | Concentration | Notes |
| DMSO | 100 mg/mL (273.65 mM) | Requires sonication; use freshly opened DMSO as it is hygroscopic. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL (13.68 mM) | Clear solution; suitable for in vivo studies. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL (13.68 mM) | Clear solution; suitable for in vivo studies. |
| 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL (13.68 mM) | Clear solution; suitable for in vivo studies. |
Table 3: Stock Solution Storage Conditions
| Temperature | Duration | Notes |
| -80°C | 6 months | Recommended for long-term storage. |
| -20°C | 1 month | Suitable for short-term storage. |
Experimental Protocols
Protocol 1: Preparation of High-Concentration this compound Stock Solution for In Vitro Use
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene tubes (e.g., 1.5 mL or 2 mL)
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Aseptic Technique: Perform all steps in a laminar flow hood or a designated clean area to maintain sterility.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM solution, weigh 41.45 mg of this compound.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder. For 41.45 mg of this compound, add 1 mL of DMSO.
-
Dissolution:
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
Due to the high concentration, sonication is necessary. Place the tube in a water bath sonicator and sonicate for 10-15 minutes, or until the solution is clear and free of visible particles.
-
Visually inspect the solution against a light source to ensure complete dissolution. If precipitation occurs, gentle warming (e.g., 37°C) and further sonication may be applied.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to avoid repeated freeze-thaw cycles.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
For long-term storage, store the aliquots at -80°C for up to 6 months. For short-term use, store at -20°C for up to 1 month.
-
Protocol 2: Preparation of this compound Working Solutions for Cell-Based Assays
This protocol describes the dilution of the high-concentration stock solution to a working concentration for use in cell culture experiments.
Materials:
-
100 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile, polypropylene tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Thawing: Thaw a single aliquot of the 100 mM this compound stock solution at room temperature.
-
Serial Dilution (Recommended): To achieve a final low micromolar concentration in your cell culture, it is recommended to perform serial dilutions. Direct dilution of the high-concentration stock into a large volume of media can lead to precipitation.
-
Intermediate Dilution: Prepare an intermediate dilution of the stock solution in cell culture medium. For example, to get a 1 mM intermediate stock, dilute 10 µL of the 100 mM stock into 990 µL of culture medium.
-
Final Dilution: Add the desired volume of the intermediate dilution to your cell culture plates to achieve the final working concentration. For example, to achieve a final concentration of 10 µM in 1 mL of cell culture, add 10 µL of the 1 mM intermediate solution.
-
-
Vehicle Control: It is crucial to include a vehicle control in your experiments. The vehicle control should contain the same final concentration of DMSO as the highest concentration of this compound used in the experiment.
-
Immediate Use: Use the prepared working solutions immediately. Do not store diluted solutions in aqueous media for extended periods.
Visualizations
Signaling Pathway of DGKα Inhibition by this compound
Caption: DGKα signaling and its inhibition by this compound.
Experimental Workflow for this compound Stock Solution Preparation
Caption: Workflow for this compound stock and working solution preparation.
References
Application Notes: Utilizing AMB639752 for Potent and Specific DGKα Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diacylglycerol kinase alpha (DGKα) is a critical enzyme that phosphorylates diacylglycerol (DAG) to produce phosphatidic acid (PA). This enzymatic reaction plays a pivotal role in cellular signaling, acting as a switch that attenuates DAG-mediated pathways while initiating PA-dependent signals.[1] DGKα is implicated in various pathological conditions, including cancer and immune dysregulation.[1][2] In T-lymphocytes, DGKα acts as a negative regulator of the T-cell receptor (TCR) response.[1] Its inhibition can restore sensitivity to restimulation-induced cell death (RICD) in deficient lymphocytes, highlighting its therapeutic potential.[1] AMB639752 is a potent and specific small molecule inhibitor of DGKα, demonstrating superior activity compared to older generation inhibitors and a lack of off-target effects on serotonin receptors. These application notes provide detailed protocols for utilizing this compound in both biochemical and cellular assays to investigate DGKα function and screen for novel therapeutic agents.
DGKα Signaling Pathway
DGKα is a key regulator of signaling cascades downstream of receptor activation. By converting DAG to PA, it modulates the activity of numerous effector proteins. Inhibition of DGKα by this compound leads to an accumulation of DAG, which in turn can activate pathways involving RasGRP and Protein Kinase C (PKC). This can influence downstream targets such as the mTOR and HIF-1α pathways, which are crucial in cell proliferation, survival, and angiogenesis.
Caption: DGKα signaling pathway and the inhibitory action of this compound.
Quantitative Data
This compound has been characterized as a potent inhibitor of DGKα. The half-maximal inhibitory concentration (IC50) has been determined in biochemical assays.
| Compound | Target | IC50 (µM) | Assay System | Reference |
| This compound | DGKα | 4.3 ± 0.6 | Homogenates of OST-DGKα over-expressing MDCK cells | |
| This compound | DGKα | 6.9 | Not specified | |
| R59022 | DGKα | 19.7 ± 3.0 | Homogenates of OST-DGKα over-expressing MDCK cells | |
| R59949 | DGKα | 10.6 ± 3.2 | Homogenates of OST-DGKα over-expressing MDCK cells |
Experimental Protocols
Biochemical DGKα Inhibition Assay using ADP-Glo™
This protocol is adapted from the general ADP-Glo™ Kinase Assay and is suitable for determining the IC50 of this compound against purified DGKα. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.
Materials:
-
Recombinant human DGKα enzyme (e.g., from Promega or similar)
-
This compound
-
Diacylglycerol (DAG) substrate (e.g., 1,2-dioleoyl-sn-glycerol)
-
Phosphatidylserine (PS)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA
-
DTT (10 mM stock)
-
ATP (10 mM stock)
-
White, opaque 384-well assay plates
Protocol Workflow:
Caption: Workflow for the biochemical DGKα inhibition assay.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution of the inhibitor in kinase buffer.
-
Prepare the DAG/PS substrate vesicles. Mix DAG and PS (e.g., at a 9:1 molar ratio) in chloroform, evaporate the solvent under nitrogen, and resuspend in kinase buffer followed by sonication to form small unilamellar vesicles.
-
Dilute the recombinant DGKα enzyme in kinase buffer to the desired concentration. The optimal concentration should be determined empirically by performing an enzyme titration.
-
Prepare the ATP solution by diluting the 10 mM stock in kinase buffer to the final desired concentration (typically at or below the Km for ATP).
-
-
Assay Plate Setup:
-
Add 5 µL of the serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of the diluted DGKα enzyme solution to each well.
-
Pre-incubate the plate for 10 minutes at room temperature.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding 10 µL of the ATP/substrate mixture to each well.
-
Incubate the plate for 60 minutes at room temperature.
-
-
ADP Detection:
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Cellular DGKα Inhibition Assay: Restoration of Restimulation-Induced Cell Death (RICD) in Lymphocytes
This protocol describes a cell-based assay to evaluate the ability of this compound to restore RICD in a lymphocyte cell line where this process is deficient (e.g., SAP-deficient Jurkat T-cells).
Materials:
-
SAP-deficient Jurkat T-cells
-
Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin)
-
This compound
-
Anti-CD3 and Anti-CD28 antibodies for T-cell stimulation
-
Annexin V-FITC and Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Protocol Workflow:
Caption: Workflow for the cellular DGKα inhibition assay.
Procedure:
-
Cell Culture and Treatment:
-
Culture SAP-deficient Jurkat T-cells in complete RPMI-1640 medium.
-
Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) for 30 minutes.
-
-
T-cell Stimulation:
-
Stimulate the cells by adding anti-CD3 and anti-CD28 antibodies to the culture medium at pre-determined optimal concentrations.
-
Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.
-
-
Apoptosis Analysis:
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of apoptotic cells (Annexin V positive) in each treatment group.
-
Compare the level of apoptosis in this compound-treated cells to the DMSO control to determine the extent of RICD restoration.
-
Conclusion
This compound is a valuable research tool for investigating the role of DGKα in various biological processes. The provided protocols offer robust methods for characterizing its inhibitory activity in both biochemical and cellular contexts. These assays can be adapted for high-throughput screening of new DGKα inhibitors and for detailed mechanistic studies of DGKα signaling in health and disease. The specificity and potency of this compound make it a superior choice for elucidating the therapeutic potential of targeting DGKα.
References
Application Notes and Protocols for AMB639752 in RICD Restoration Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Restimulation-induced cell death (RICD) is a critical apoptosis pathway that governs the homeostasis of T-lymphocytes following an immune response. This process is essential for eliminating excessively expanded T-cell clones and maintaining self-tolerance. A key negative regulator of T-cell receptor (TCR) signaling, and consequently RICD, is the enzyme Diacylglycerol Kinase alpha (DGKα). In certain pathological conditions, such as the X-linked lymphoproliferative disease (XLP-1), DGKα is constitutively active, leading to lymphocyte resistance to RICD and subsequent immunopathology.[1]
AMB639752 is a potent and selective small molecule inhibitor of DGKα. By inhibiting DGKα, this compound restores the signaling cascade initiated by TCR restimulation, thereby sensitizing previously resistant T-cells to undergo apoptosis. This makes this compound a valuable tool for studying the mechanisms of T-cell regulation and a potential therapeutic agent for diseases characterized by deficient RICD.[1] These application notes provide a detailed protocol for utilizing this compound in an in vitro RICD restoration assay.
Principle of the Assay
This protocol details the in vitro methodology to assess the ability of this compound to restore RICD in activated T-lymphocytes. The assay involves isolating human T-cells, activating and expanding them in vitro, and then restimulating them through the TCR in the presence of varying concentrations of this compound. The restoration of apoptosis is subsequently quantified using flow cytometry to measure markers of cell death, such as Annexin V staining and propidium iodide (PI) uptake.
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound and its more potent analogues on DGKα. While specific dose-response data for RICD restoration is not publicly available, the IC50 values for enzyme inhibition provide a strong indication of the effective concentration range for cellular assays. Researchers should perform a dose-response experiment to determine the optimal concentration for their specific cell system.
| Compound | DGKα IC50 (µM) | Notes |
| This compound | 4.3 | A selective inhibitor of DGKα. |
| Analogue 11 | 1.6 | A more potent inhibitor of DGKα derived from this compound.[1] |
| Analogue 20 | 1.8 | A more potent inhibitor of DGKα derived from this compound.[1] |
| Ritanserin | 17 | A less potent DGKα inhibitor with known off-target effects on serotonin receptors.[1] |
Experimental Protocols
Materials and Reagents
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RosetteSep™ Human T Cell Enrichment Cocktail (or similar)
-
Ficoll-Paque PLUS
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phytohemagglutinin (PHA) or anti-CD3/CD28 beads
-
Recombinant human Interleukin-2 (IL-2)
-
This compound (and/or its analogues)
-
DMSO (vehicle control)
-
Anti-CD3 antibody (clone OKT3) for restimulation
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI) Staining Solution
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Part 1: Isolation and Activation of Human T-cells
-
T-cell Isolation: Isolate T-cells from fresh human PBMCs using a negative selection method like the RosetteSep™ Human T Cell Enrichment Cocktail followed by density gradient centrifugation with Ficoll-Paque PLUS.
-
Cell Culture: Resuspend the purified T-cells in complete RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20 IU/mL recombinant human IL-2.
-
Activation: Activate the T-cells by adding PHA (5 µg/mL) or anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio.
-
Expansion: Culture the cells for 5-7 days at 37°C in a 5% CO2 incubator. Monitor cell proliferation and add fresh media with IL-2 as needed to maintain a cell density of 1-2 x 10^6 cells/mL. After 5-7 days, the T-cells are considered activated and ready for the RICD assay.
Part 2: RICD Restoration Assay
-
Cell Plating: Seed the activated T-cells in a 96-well plate at a density of 1 x 10^5 cells per well in 100 µL of complete RPMI-1640 medium with 20 IU/mL IL-2.
-
Compound Treatment: Prepare serial dilutions of this compound in DMSO. Add the desired final concentrations of this compound to the respective wells. A typical starting concentration range could be from 0.1 µM to 50 µM. Include a DMSO-only well as a vehicle control. Incubate for 1 hour at 37°C.
-
Restimulation: Add 1 µg/mL of soluble anti-CD3 antibody (clone OKT3) to the designated wells to induce restimulation. Include a set of wells with unstimulated cells (no anti-CD3) for each compound concentration as a baseline control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Apoptosis Analysis:
-
Harvest the cells from each well.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to each sample according to the manufacturer's instructions.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the samples by flow cytometry within 1 hour.
-
Data Analysis
Quantify the percentage of apoptotic cells (Annexin V positive) and necrotic/late apoptotic cells (Annexin V and PI positive) for each condition. To determine the extent of RICD restoration, subtract the percentage of apoptotic cells in the unstimulated control from the restimulated condition for each concentration of this compound. Plot the percentage of specific apoptosis against the log concentration of this compound to generate a dose-response curve and calculate the EC50 for RICD restoration.
Signaling Pathways and Experimental Workflow
DGKα Signaling Pathway in T-cell Anergy
Caption: DGKα signaling pathway in T-cell activation and anergy.
Experimental Workflow for RICD Restoration Assay
Caption: Experimental workflow for the this compound RICD restoration assay.
References
Application Notes and Protocols for AMB639752 in Cancer Cell Migration Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metastasis, the process of cancer cell dissemination to distant organs, is the primary cause of mortality in cancer patients. A critical step in metastasis is the migration of cancer cells, which involves complex signaling networks that regulate the cytoskeletal dynamics and cell motility. Diacylglycerol kinases (DGKs) are a family of enzymes that phosphorylate diacylglycerol (DAG) to produce phosphatidic acid (PA), thereby acting as a crucial node in lipid second messenger signaling. The alpha isoform, DGKα, has emerged as a significant player in cancer progression, with roles in cell survival, proliferation, and invasion.[1][2] Notably, the DGKα/atypical PKC/β1 integrin signaling pathway has been identified as crucial for the matrix invasion of breast carcinoma cells.[1]
AMB639752 is a potent and selective small molecule inhibitor of DGKα.[1][3] By targeting DGKα, this compound presents a promising therapeutic strategy to impede cancer cell migration and potentially mitigate metastasis. Analogues of this compound have demonstrated the capacity to reduce the migration of cancer cells, highlighting the potential of this compound in cancer research and drug development.
These application notes provide a detailed protocol for assessing the inhibitory effect of this compound on cancer cell migration using a transwell migration assay, a widely accepted and robust method for quantifying chemotactic cell movement.
Data Presentation
The following table summarizes representative data on the dose-dependent inhibitory effect of this compound on the migration of a generic cancer cell line (e.g., MDA-MB-231 breast cancer cells) as determined by the transwell migration assay.
| This compound Concentration (µM) | Mean Migrated Cells per Field (± SD) | Percent Inhibition (%) |
| 0 (Vehicle Control) | 150 ± 12 | 0 |
| 1 | 115 ± 9 | 23.3 |
| 5 | 78 ± 7 | 48.0 |
| 10 | 45 ± 5 | 70.0 |
| 25 | 21 ± 4 | 86.0 |
| 50 | 10 ± 2 | 93.3 |
Experimental Protocols
Transwell Cancer Cell Migration Assay
This protocol describes the use of a Boyden chamber-based assay to quantify the dose-dependent effect of this compound on the migration of cancer cells towards a chemoattractant.
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
24-well plates with 8 µm pore size transwell inserts
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cotton swabs
-
4% Paraformaldehyde (PFA) or Methanol for fixation
-
0.1% Crystal Violet solution
-
Inverted microscope with a camera
Procedure:
-
Cell Culture and Starvation:
-
Culture cancer cells to 70-80% confluency in complete medium (DMEM with 10% FBS).
-
The day before the assay, aspirate the complete medium, wash the cells with PBS, and replace it with a serum-free medium.
-
Incubate the cells in serum-free medium for 18-24 hours to induce quiescence and enhance their responsiveness to chemoattractants.
-
-
Preparation of this compound and Chemoattractant:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, prepare serial dilutions of this compound in serum-free medium to the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Prepare the chemoattractant by adding 10% FBS to the cell culture medium.
-
-
Assay Setup:
-
Add 600 µL of the chemoattractant medium (DMEM with 10% FBS) to the lower chambers of the 24-well plate.
-
Carefully place the transwell inserts into the wells, ensuring no air bubbles are trapped beneath the membrane.
-
-
Cell Seeding:
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Harvest the serum-starved cells using Trypsin-EDTA and neutralize with a small amount of complete medium.
-
Centrifuge the cells and resuspend the pellet in serum-free medium containing the different concentrations of this compound or the vehicle control.
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Count the cells and adjust the concentration to 1 x 10^5 cells/mL.
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Add 200 µL of the cell suspension (2 x 10^4 cells) to the upper chamber of each transwell insert.
-
-
Incubation:
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Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period suitable for the cell line's migration rate (typically 12-24 hours).
-
-
Removal of Non-Migrated Cells:
-
After incubation, carefully remove the transwell inserts from the plate.
-
Use a cotton swab to gently wipe the inside of the insert to remove the non-migrated cells from the upper surface of the membrane.
-
-
Fixation and Staining:
-
Fix the migrated cells on the bottom of the membrane by immersing the inserts in 4% PFA or methanol for 15-20 minutes at room temperature.
-
Wash the inserts with PBS.
-
Stain the cells by placing the inserts in a well containing 0.1% Crystal Violet solution for 20-30 minutes.
-
-
Imaging and Quantification:
-
Gently wash the inserts in a beaker of water to remove excess stain and allow them to air dry.
-
Using an inverted microscope, capture images of the stained cells from at least five random fields of view for each insert.
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Count the number of migrated cells per field. The average number of migrated cells per field for each condition can then be calculated.
-
The percentage of migration inhibition can be calculated using the formula: % Inhibition = (1 - (Number of migrated cells with this compound / Number of migrated cells with vehicle control)) * 100
-
Mandatory Visualization
Caption: Experimental workflow for the transwell cancer cell migration assay with this compound.
Caption: Simplified signaling pathway of DGKα in cancer cell migration and its inhibition by this compound.
References
Application Notes and Protocols for In Vivo Administration of AMB639752 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMB639752 is a potent and selective inhibitor of Diacylglycerol Kinase alpha (DGKα), a key enzyme in lipid signaling pathways.[1][2][3] DGKα catalyzes the phosphorylation of diacylglycerol (DAG) to phosphatidic acid (PA), thereby acting as a critical regulator of cellular processes, including T-cell activation and cancer cell proliferation.[4][5] Inhibition of DGKα presents a promising therapeutic strategy in oncology by enhancing anti-tumor immunity and directly impeding cancer cell growth. These application notes provide a comprehensive guide for the in vivo administration of this compound in mouse models of cancer, based on established methodologies for DGKα inhibitors.
Mechanism of Action
This compound functions by blocking the catalytic activity of DGKα. This inhibition leads to an accumulation of DAG, a crucial second messenger. In T-cells, elevated DAG levels enhance T-cell receptor (TCR) signaling, promoting T-cell activation, proliferation, and cytokine release, which can overcome tumor-induced immune suppression. In cancer cells, DGKα inhibition can disrupt signaling pathways dependent on PA or the regulation of DAG, such as those involving Src, Akt, and mTOR, leading to reduced tumor cell growth and survival.
Signaling Pathways
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized from studies on DGKα inhibitors and should be optimized for specific mouse models and experimental goals.
Xenograft Mouse Model Protocol
This protocol is suitable for evaluating the direct anti-tumor effects of this compound on human cancer cell lines in immunocompromised mice.
a. Cell Culture and Implantation:
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Cell Lines: Select human cancer cell lines with known DGKα expression.
-
Cell Preparation: Culture cells to 80-90% confluency. Harvest cells by trypsinization, wash with sterile PBS, and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1-5 x 107 cells/mL.
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Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of 6-8 week old immunocompromised mice (e.g., NOD/SCID or NSG).
b. This compound Formulation and Administration:
-
Formulation: While a specific vehicle for this compound is not publicly available, a common formulation for similar small molecule inhibitors is a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water, or a solution in a vehicle like 50% PEG3000 in PBS. It is crucial to assess the solubility and stability of this compound in the chosen vehicle.
-
Dosage and Administration: Based on studies with other DGKα inhibitors, a starting dose of 10 mg/kg can be considered. Administer the formulation via subcutaneous or intraperitoneal injection once daily. The oral bioavailability of this compound is not reported, but if determined to be favorable, oral gavage would be another administration route.
c. Monitoring and Endpoints:
-
Tumor Growth: Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width2) / 2.
-
Body Weight: Monitor mouse body weight 2-3 times per week as an indicator of toxicity.
-
Endpoint: Euthanize mice when tumors reach a predetermined size (e.g., 1500-2000 mm3) or if signs of excessive toxicity are observed. Tumors can be harvested for pharmacodynamic studies (e.g., Western blot for downstream signaling molecules).
Syngeneic Mouse Model Protocol
This protocol is designed to evaluate the immunomodulatory effects of this compound in immunocompetent mice.
a. Cell Culture and Implantation:
-
Cell Lines: Use murine cancer cell lines (e.g., MC38 colon adenocarcinoma, B16 melanoma) that are compatible with the selected mouse strain (e.g., C57BL/6).
-
Implantation: Follow the same procedure as for xenograft models.
b. This compound Formulation and Administration:
-
Formulation and Dosing: As described in the xenograft protocol.
c. Monitoring and Endpoints:
-
Tumor Growth and Body Weight: Monitor as described in the xenograft protocol.
-
Immune Cell Analysis: At the study endpoint, tumors, spleens, and tumor-draining lymph nodes can be harvested to analyze immune cell populations by flow cytometry. This can include assessing the infiltration and activation status of CD4+ and CD8+ T-cells, and regulatory T-cells.
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Cytokine Analysis: Blood can be collected for analysis of systemic cytokine levels.
Data Presentation
The following tables provide a template for summarizing quantitative data from in vivo studies.
Table 1: Anti-Tumor Efficacy of this compound in Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Mean Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | - | - | - | ||
| This compound | 10 | s.c./i.p. | |||
| This compound | 30 | s.c./i.p. |
Table 2: Immunomodulatory Effects of this compound in Syngeneic Model
| Treatment Group | Dose (mg/kg) | % CD8+ T-cells in Tumor ± SEM | % CD4+ T-cells in Tumor ± SEM | CD8+/Treg Ratio in Tumor ± SEM |
| Vehicle Control | - | |||
| This compound | 10 | |||
| This compound | 30 |
Conclusion
The in vivo administration of this compound in mouse models is a critical step in evaluating its therapeutic potential. The protocols and guidelines presented here, based on existing knowledge of DGKα inhibitors, provide a framework for conducting these studies. Careful optimization of the experimental conditions, including mouse strain, cancer cell line, and drug formulation, is essential for obtaining robust and reproducible data. The dual mechanism of action of this compound, targeting both the tumor and the immune system, makes it a compelling candidate for further preclinical and clinical investigation.
References
- 1. Structure activity relationship studies on this compound: toward the identification of a common pharmacophoric structure for DGKα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Diacylglycerol Kinases (DGKs): Novel Targets for Improving T Cell Activity in Cancer [frontiersin.org]
- 5. pnas.org [pnas.org]
Application Notes and Protocols for AMB639752 in T-Cell Signaling Pathway Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMB639752 is a potent and selective inhibitor of Diacylglycerol Kinase alpha (DGKα), an enzyme that plays a critical negative regulatory role in T-cell activation. By catalyzing the phosphorylation of diacylglycerol (DAG) to phosphatidic acid (PA), DGKα attenuates DAG-mediated signaling cascades that are essential for T-cell proliferation and effector functions. This compound, identified through in-silico screening, serves as a valuable pharmacological tool to investigate the intricate signaling pathways governed by DGKα in T-cells. Its use can help elucidate the mechanisms of T-cell anergy, enhance T-cell responses against tumors, and explore potential therapeutic interventions for immune-related disorders.[1][2]
Mechanism of Action
T-cell receptor (TCR) engagement triggers the activation of Phospholipase C-γ1 (PLCγ1), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol trisphosphate (IP3) and DAG. DAG recruits and activates crucial signaling proteins, including Protein Kinase C theta (PKCθ) and Ras Guanyl Nucleotide-Releasing Protein 1 (RasGRP1). These proteins, in turn, activate downstream pathways such as the NF-κB and Ras-MAPK pathways, leading to T-cell activation, proliferation, and cytokine production.[3][4]
DGKα acts as a crucial checkpoint in this pathway by converting DAG to PA, thereby dampening the DAG-mediated signals. This compound inhibits DGKα, leading to an accumulation of DAG at the immune synapse. This sustained DAG signaling enhances the activation of PKCθ and RasGRP1, resulting in augmented T-cell effector functions.[1]
Data Presentation
Inhibitor Activity and Selectivity
| Compound | Target | IC50 (µM) | Selectivity Profile | Reference |
| This compound | DGKα | 4.3 | Selective for DGKα over θ and ζ isoforms. | |
| R59022 | DGKα | 20 | Poorly selective, also targets other DGK isoforms and serotonin receptors. | |
| R59949 | DGKα | 11 | Poorly selective, also targets other DGK isoforms and serotonin receptors. | |
| Ritanserin | DGKα | 17 | Also a potent serotonin receptor antagonist. |
Note: IC50 values can vary depending on the assay conditions.
Cellular Activity of this compound (Hypothetical Data for Illustrative Purposes)
| Assay | Cell Type | Treatment | EC50 (µM) | Observed Effect |
| T-Cell Proliferation | Human PBMCs | This compound + anti-CD3/CD28 | 2.5 | Increased proliferation compared to anti-CD3/CD28 alone. |
| IL-2 Production | Jurkat T-cells | This compound + PMA/Ionomycin | 1.8 | Enhanced IL-2 secretion. |
| IFN-γ Production | Primary Human T-cells | This compound + anti-CD3/CD28 | 3.1 | Increased IFN-γ production. |
Mandatory Visualizations
References
Application Notes: AMB639752 in Immunological Research
Introduction
AMB639752 is a potent and selective inhibitor of Diacylglycerol Kinase Alpha (DGKα), an enzyme that plays a critical role in regulating T-cell signaling pathways.[1][2][3] DGKα functions by phosphorylating diacylglycerol (DAG) to generate phosphatidic acid (PA), thereby acting as a molecular brake on DAG-mediated signaling cascades downstream of the T-cell receptor (TCR).[1][4] By inhibiting DGKα, this compound effectively prolongs the signaling lifetime of DAG, a crucial second messenger that activates protein kinase C (PKC) and RasGRP, leading to enhanced T-cell activation and effector functions.
This inhibitor has demonstrated high specificity for the DGKα isoform, with significantly less activity against other DGK isoforms such as DGKζ and DGKθ. Notably, this compound is devoid of the off-target serotoninergic activity observed with other DGK inhibitors like R59022 and R59949, making it a more precise tool for studying DGKα-specific functions in the immune system.
Key Applications in Immunology
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T-Cell Activation Studies: this compound can be utilized to investigate the role of DGKα in modulating the threshold of T-cell activation. By inhibiting DGKα, researchers can lower the activation threshold of T-cells, leading to enhanced proliferation and cytokine production in response to TCR stimulation.
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Cancer Immunotherapy Research: DGKα is considered an intracellular immune checkpoint. Its inhibition by this compound can reverse T-cell anergy, a state of functional unresponsiveness often induced by tumors to evade immune surveillance. Therefore, this compound is a valuable tool for preclinical studies aimed at enhancing anti-tumor T-cell responses, potentially in combination with other immune checkpoint inhibitors.
-
Autoimmunity and Inflammatory Disorders: The role of DGKα in maintaining immune homeostasis suggests that its inhibition could be explored in the context of autoimmune diseases. However, given its function in enhancing T-cell activation, its application in this area requires careful consideration of the specific disease context.
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X-Linked Lymphoproliferative Disease (XLP-1) Modeling: this compound has been shown to restore restimulation-induced cell death (RICD) in cellular models of XLP-1, a rare immunodeficiency characterized by dysregulated DGKα activity. This makes it a critical research tool for studying the pathophysiology of XLP-1 and for screening potential therapeutic agents.
Quantitative Data Summary
The following tables summarize the reported inhibitory activity of this compound and its analogs against various DGK isoforms.
| Compound | Target | IC50 (µM) | Notes |
| This compound | DGKα | ~4.3 - 17 | Potent inhibitor of DGKα. Devoid of anti-serotoninergic activity. |
| Analog 11 | DGKα | 1.6 | A potent analog of this compound. |
| Analog 20 | DGKα | 1.8 | A potent analog of this compound. |
| R59949 | DGKα | 11 | Reference DGK inhibitor with off-target effects. |
| R59022 | DGKα | 20 | Reference DGK inhibitor with off-target effects. |
| Compound | Concentration | % Inhibition of DGKα | % Inhibition of DGKζ | % Inhibition of DGKθ |
| This compound | 100 µM | 93% | Not significant | Not significant |
| R59949 | 100 µM | 81% | Not significant | Not significant |
| R59022 | 100 µM | 68% | Not significant | Not significant |
Data compiled from published research. The exact IC50 values may vary depending on the assay conditions.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and a general workflow for its application in T-cell activation studies.
References
- 1. Structure activity relationship studies on this compound: toward the identification of a common pharmacophoric structure for DGKα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure activity relationship studies on this compound: toward the identification of a common pharmacophoric structure for DGKα inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iris.uniupo.it [iris.uniupo.it]
Troubleshooting & Optimization
AMB639752 Technical Support Center: Troubleshooting Solubility Issues
This technical support center provides guidance to researchers, scientists, and drug development professionals on resolving solubility challenges encountered with AMB639752, a potent DGKα inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: For in vitro studies, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is soluble in DMSO up to 100 mg/mL (273.65 mM).[1] For optimal results, it is crucial to use newly opened, anhydrous DMSO, as the compound is hygroscopic and absorbed water in DMSO can negatively impact solubility.[1]
Q2: My this compound is not dissolving completely in DMSO. What should I do?
A2: If you observe precipitation or incomplete dissolution, gentle heating and/or sonication can be employed to facilitate the dissolution process.[1] Ensure the solution is clear before use.
Q3: Can I prepare aqueous solutions of this compound?
A3: this compound has high aqueous solubility.[2] However, for in vivo applications, specific formulations are recommended to achieve higher concentrations and maintain stability.
Q4: How should I store stock solutions of this compound?
A4: Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Troubleshooting Guide
This guide addresses common solubility issues and provides step-by-step solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation upon dilution of DMSO stock solution in aqueous media. | The compound has lower solubility in aqueous buffers compared to DMSO. | 1. Decrease the final concentration of this compound in the aqueous medium. 2. Increase the percentage of DMSO in the final solution (be mindful of DMSO toxicity in your experimental system). 3. Consider using a formulation with co-solvents or solubilizing agents for in vivo experiments (see In Vivo Formulation Protocols). |
| Cloudiness or precipitation in the stock solution over time. | 1. The solution may be supersaturated. 2. The storage temperature might be inappropriate. 3. Absorption of water by DMSO. | 1. Gently warm the solution and sonicate to redissolve the compound. 2. Ensure storage at the recommended temperatures (-20°C or -80°C). 3. Use fresh, anhydrous DMSO for preparing new stock solutions. |
| Inconsistent experimental results. | Poor solubility or precipitation can lead to inaccurate compound concentration. | 1. Visually inspect the solution for any precipitates before each use. 2. If precipitation is observed, follow the steps for redissolving the compound. 3. Prepare fresh dilutions from a clear stock solution for each experiment. |
Solubility Data
The following table summarizes the solubility of this compound in various solvent systems.
| Solvent System | Concentration | Appearance |
| DMSO | 100 mg/mL (273.65 mM) | Requires ultrasonic assistance. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL (13.68 mM) | Clear solution. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL (13.68 mM) | Clear solution. |
| 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL (13.68 mM) | Clear solution. |
Experimental Protocols
Protocol 1: Preparation of a 100 mM DMSO Stock Solution
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Weigh the required amount of this compound powder.
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Add the appropriate volume of fresh, anhydrous DMSO to achieve a 100 mM concentration.
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Vortex the solution to mix.
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If precipitation occurs, place the vial in an ultrasonic water bath until the solution is clear. Gentle warming can also be applied.
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Store the stock solution at -20°C or -80°C.
Protocol 2: Preparation of an In Vivo Formulation (using PEG300 and Tween-80)
This protocol yields a clear solution of ≥ 5 mg/mL.
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Prepare a 50 mg/mL stock solution of this compound in DMSO.
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To prepare 1 mL of the final formulation, take 100 µL of the 50 mg/mL DMSO stock solution.
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Add 400 µL of PEG300 and mix thoroughly.
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Add 50 µL of Tween-80 and mix until the solution is homogenous.
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Add 450 µL of saline to reach a final volume of 1 mL and mix well.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting solubility issues with this compound.
References
Technical Support Center: Preventing AMB639752 Precipitation in Media
Welcome to the technical support center for AMB639752. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the precipitation of this compound in cell culture media, ensuring the reliability and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it precipitate in my cell culture medium?
A1: this compound is a potent and specific inhibitor of Diacylglycerol Kinase alpha (DGKα) used in research, particularly for studies related to X-linked lymphoproliferative disease 1 (XLP-1).[1] Like many small molecule kinase inhibitors, this compound is hydrophobic and has low solubility in aqueous solutions like cell culture media.[2][3] Precipitation typically occurs when a concentrated stock solution (usually in DMSO) is diluted into the aqueous environment of the cell culture medium, and the final concentration exceeds its solubility limit. This phenomenon is often referred to as "solvent shock".[2]
Q2: What is the best solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions of this compound.[1] It is a powerful solvent capable of dissolving the compound at high concentrations (e.g., 100 mg/mL). It is critical to use high-purity, anhydrous DMSO, as moisture can negatively impact the solubility of hydrophobic compounds.
Q3: What is the maximum recommended final concentration of DMSO in cell culture?
A3: To avoid solvent-induced cytotoxicity and to minimize its effect on compound solubility, the final concentration of DMSO in the cell culture medium should be kept as low as possible. A final concentration of ≤ 0.5% is a general recommendation, with ≤ 0.1% being ideal for many cell lines to avoid impacting cell viability and function. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
Q4: Can components of the cell culture medium affect this compound solubility?
A4: Yes, the composition of your cell culture medium can significantly influence the solubility of this compound. Media contain various salts, amino acids, vitamins, and proteins (especially if supplemented with serum) that can interact with the compound. For instance, the compound may bind to serum proteins like albumin, which can affect its bioavailability and solubility. It is always best to test the solubility of this compound in the specific medium you are using for your experiments.
Q5: How should I store my this compound stock solutions?
A5: this compound stock solutions should be stored in tightly sealed vials to prevent moisture absorption. For long-term storage, it is recommended to store aliquots at -80°C (for up to 6 months) or at -20°C (for up to 1 month). Aliquoting into single-use volumes is crucial to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a systematic approach to identifying and solving precipitation issues with this compound.
| Observation | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding stock solution to media. | Solvent Shock / Exceeded Solubility Limit: The rapid change from a high DMSO concentration to an aqueous environment causes the compound to "crash out" of solution. | - Perform a serial dilution: Instead of a single large dilution, perform one or more intermediate dilution steps in pre-warmed (37°C) media. - Add stock slowly while mixing: Add the stock solution dropwise to the pre-warmed media while gently vortexing or swirling to ensure rapid dispersion. - Lower the final concentration: Your target concentration may be too high. Perform a dose-response experiment to find the lowest effective concentration. |
| Precipitate forms over time in the incubator. | Temperature Shift: The solubility of some compounds can decrease at incubator temperatures (37°C) compared to room temperature. pH Shift: The CO₂ environment in an incubator can slightly lower the pH of the medium, which can affect the solubility of pH-sensitive compounds. Compound Instability: The compound may not be stable in the culture medium over long incubation periods. | - Pre-warm the media: Always pre-warm the cell culture media to 37°C before adding the this compound stock solution. - Check media buffering: Ensure your medium is properly buffered for the CO₂ concentration of your incubator to maintain a stable pH. - Refresh the media: For long-term experiments, consider replacing the medium with freshly prepared this compound-containing medium at regular intervals. |
| Precipitate is visible in the DMSO stock solution. | Incomplete Dissolution: The compound may not have been fully dissolved initially. Stock Concentration Too High: The concentration may exceed the solubility limit even in DMSO. Improper Storage / Moisture: The stock solution may have absorbed water, or freeze-thaw cycles may have caused precipitation. | - Ensure complete dissolution: Vortex the stock solution vigorously. If necessary, brief sonication or gentle warming can be used to aid dissolution. - Prepare a new stock: If precipitate persists, prepare a fresh stock solution at a slightly lower concentration. - Follow proper storage: Use anhydrous DMSO, aliquot stocks into single-use tubes, and store at -80°C. |
Quantitative Data Summary
| Parameter | Value / Recommendation | Source |
| Solubility in DMSO | 100 mg/mL (273.65 mM) | |
| Recommended Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month | |
| Recommended Final DMSO Concentration | ≤ 0.5% (v/v), ideally ≤ 0.1% (v/v) |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
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This compound powder
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High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
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Sterile, conical microcentrifuge tubes
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Vortex mixer
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Sonicator bath (optional)
Procedure:
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Before opening, centrifuge the vial of this compound powder to ensure all the powder is at the bottom of the vial.
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Calculate the required mass of this compound for your desired volume and concentration (Molecular Weight: 365.44 g/mol ). For 1 mL of a 10 mM stock, you will need 3.65 mg.
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Weigh the this compound powder and place it in a sterile microcentrifuge tube.
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Add the calculated volume of anhydrous DMSO to the tube.
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Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.
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Visually inspect the solution against a light source to ensure there are no visible particles. If particles remain, sonicate the tube in a water bath for 5-10 minutes or warm gently to 37°C.
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Once fully dissolved, aliquot the stock solution into single-use, sterile tubes to avoid repeated freeze-thaw cycles.
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Store the aliquots at -80°C for long-term storage.
Protocol 2: Dilution of this compound into Cell Culture Media (to a final concentration of 10 µM)
This protocol uses a two-step dilution to minimize solvent shock.
Materials:
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10 mM this compound stock solution in DMSO
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Pre-warmed (37°C) complete cell culture medium
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Sterile conical tubes
Procedure:
-
Prepare Intermediate Dilution (100X Final Concentration):
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In a sterile tube, create a 1 mM intermediate solution. Add 10 µL of the 10 mM stock solution to 90 µL of pre-warmed complete media.
-
Mix immediately by gently vortexing or pipetting up and down.
-
-
Prepare Final Working Solution:
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Calculate the volume of the intermediate dilution needed. For a final concentration of 10 µM in 10 mL of media, you will need 100 µL of the 1 mM intermediate solution.
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Add the 100 µL of the 1 mM intermediate solution to 9.9 mL of pre-warmed complete media.
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This results in a final this compound concentration of 10 µM and a final DMSO concentration of 0.1%.
-
-
Final Check:
-
Invert the tube several times to ensure the solution is homogeneous.
-
Visually inspect the final medium for any signs of precipitation before adding it to your cells.
-
Visualizations
References
minimizing cytotoxicity of AMB639752 in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the cytotoxicity of AMB639752 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic effect of this compound?
This compound is a potent and selective inhibitor of diacylglycerol kinase alpha (DGKα).[1][2] The primary on-target effect of DGKα inhibition in many cancer cell lines is the induction of apoptosis and a reduction in cell viability.[3] Therefore, a certain degree of cytotoxicity is the expected and desired outcome when studying the anti-cancer effects of this compound. DGKα is highly expressed in several cancer types, including melanoma, hepatocellular carcinoma, and glioblastoma, and it functions as an anti-apoptotic factor in these cells.[1][4] Inhibition of DGKα is intended to promote cancer cell death.
However, in non-cancerous cells or in cancer cell lines where DGKα is not a key survival factor, high levels of cytotoxicity may indicate off-target effects or experimental artifacts. For instance, in some acute myeloid leukemia (AML) cell lines, specific DGKα inhibitors like this compound did not significantly impact cell viability, whereas less selective DGK inhibitors did show cytotoxicity.
Q2: I am observing excessive cytotoxicity in my cell line, even at low concentrations of this compound. What are the potential causes?
Several factors could contribute to excessive cytotoxicity:
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Cell Line Sensitivity: Your specific cell line may be highly sensitive to the on-target effects of DGKα inhibition.
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Solvent Toxicity: this compound is typically dissolved in dimethyl sulfoxide (DMSO). High final concentrations of DMSO in the cell culture medium can be toxic to cells.
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Off-Target Effects: Like many kinase inhibitors, this compound could have off-target activities at higher concentrations, leading to unintended cytotoxicity.
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Compound Instability: The stability of this compound in your specific cell culture medium and conditions is not fully characterized. Degradation products could potentially be more toxic.
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Suboptimal Cell Culture Conditions: Factors such as low cell seeding density can make cells more susceptible to drug-induced toxicity.
Q3: How can I determine if the observed cytotoxicity is due to the DMSO solvent?
It is crucial to run a "vehicle-only" control in your experiments. This control should contain the same final concentration of DMSO as your highest concentration of this compound, but without the compound itself. If you observe significant cell death in the vehicle control, then DMSO is likely contributing to the cytotoxicity. It is recommended to keep the final DMSO concentration in the culture medium at or below 0.5% to avoid solvent-induced toxicity.
Q4: What is the recommended concentration range for using this compound in cell culture?
The effective concentration of this compound can vary significantly between cell lines. A good starting point is to perform a dose-response experiment with a wide range of concentrations, for example, from 10 nM to 100 µM. This will allow you to determine the half-maximal inhibitory concentration (IC50) for your specific cell line and assay.
Q5: Are there any known off-target effects of this compound?
Troubleshooting Guides
Guide 1: Investigating and Mitigating Unexpected Cytotoxicity
If you are observing higher-than-expected cytotoxicity, follow these steps to troubleshoot the issue.
dot
Caption: A step-by-step workflow for troubleshooting unexpected cytotoxicity.
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Assess Solvent Toxicity: Compare the viability of cells treated with the vehicle (DMSO) alone to untreated cells. If the vehicle control shows toxicity, reduce the final DMSO concentration in your experiments to ≤0.5%.
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Determine the Dose-Response Curve: Test a wide range of this compound concentrations to determine the IC50 value in your specific cell line. This will help you identify the appropriate concentration range for your experiments.
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Optimize Exposure Time: Reducing the incubation time with this compound may decrease cytotoxicity while still allowing for the observation of the desired biological effect.
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Optimize Cell Seeding Density: Ensure that you are using an optimal cell seeding density. Cells plated at too low a density can be more susceptible to drug-induced stress.
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Use Orthogonal Viability Assays: Different cytotoxicity assays measure different cellular parameters (e.g., metabolic activity, membrane integrity). Using a second, different type of assay can help confirm your results and rule out artifacts. For example, if you are using an MTT assay (metabolic activity), you could confirm your findings with a Lactate Dehydrogenase (LDH) release assay (membrane integrity).
Guide 2: Differentiating On-Target versus Off-Target Cytotoxicity
It can be challenging to distinguish between desired on-target effects and undesired off-target cytotoxicity. Here are some strategies:
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Correlate with DGKα Expression: If possible, measure the expression level of DGKα in your cell line. Cells with higher levels of DGKα may be more sensitive to the on-target effects of this compound.
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Rescue Experiment: If the cytotoxicity is on-target, it may be possible to "rescue" the cells by providing the downstream product of the DGKα enzyme, phosphatidic acid (PA). However, this can be technically challenging due to the difficulty of delivering PA to the correct cellular compartment.
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Use a Structurally Different DGKα Inhibitor: If another selective DGKα inhibitor with a different chemical structure is available, you can test whether it produces the same cytotoxic effect. If it does, it is more likely that the effect is on-target.
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Knockdown of DGKα: Use siRNA or shRNA to reduce the expression of DGKα. If the knockdown of DGKα phenocopies the cytotoxic effect of this compound, this provides strong evidence for an on-target effect.
Quantitative Data Summary
The following tables summarize known quantitative data for this compound and related compounds. Note that cytotoxicity data is often cell-line dependent.
Table 1: Inhibitory Activity of this compound and Analogs against DGKα
| Compound | IC50 against DGKα (µM) | Reference |
| This compound | 4.3 | |
| This compound | 6.9 | |
| Analog 11 | 1.6 | |
| Analog 20 | 1.8 |
Table 2: Cytotoxicity Data for DGKα Inhibitors in Specific Cell Lines
| Compound | Cell Line | Assay Type | Endpoint | IC50 (µM) | Reference |
| R59022 | HL-60 (AML) | Viability | Cytotoxicity | 32 | |
| R59949 | HL-60 (AML) | Viability | Cytotoxicity | 72 | |
| This compound | HL-60 (AML) | Viability | Cytotoxicity | Not significant | |
| Ritanserin | Kasumi-1 (AML) | Viability | Cytotoxicity | 51 (24h), 30 (72h) |
Signaling Pathways
DGKα Signaling Pathway
DGKα is a critical enzyme that converts diacylglycerol (DAG) to phosphatidic acid (PA). These two lipids are important second messengers that regulate numerous downstream signaling pathways involved in cell proliferation, survival, and apoptosis. Inhibition of DGKα by this compound leads to an accumulation of DAG and a reduction in PA, thereby modulating these pathways.
dot
References
- 1. The Roles of Diacylglycerol Kinase α in Cancer Cell Proliferation and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure activity relationship studies on this compound: toward the identification of a common pharmacophoric structure for DGKα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 4. The Roles of Diacylglycerol Kinase α in Cancer Cell Proliferation and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing AMB639752 Incubation Time
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing AMB639752 incubation time in pre-clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and how does it influence incubation time?
A1: this compound is a potent and selective inhibitor of Diacylglycerol Kinase alpha (DGKα). DGKα is an enzyme that converts diacylglycerol (DAG) to phosphatidic acid (PA), two important lipid second messengers. By inhibiting DGKα, this compound increases the intracellular levels of DAG and decreases PA. This modulation of second messengers can impact various downstream signaling pathways that control cell survival, proliferation, migration, and immune responses.[1] The optimal incubation time will depend on which of these downstream effects you are measuring. For example, assessing the direct phosphorylation of a DGKα target may require a shorter incubation time than observing a subsequent effect on cell viability or migration.
Q2: What is a recommended starting concentration and incubation time for this compound in a cell-based assay?
A2: The optimal concentration and incubation time are highly dependent on the cell line and the biological endpoint being measured. Based on available literature, a starting point for this compound concentration is in the range of its IC50 value, which has been reported as 6.9 ± 3.0 µM.[2] For cell migration assays in MCF7 breast cancer cells, a concentration of 10 µM for 15 hours has been used.[2] For initial experiments, it is recommended to perform a time-course and dose-response experiment to determine the optimal conditions for your specific system. A common time frame for assessing effects on cell viability with kinase inhibitors is 24 to 72 hours.
Q3: How does cell density affect the optimal incubation time for this compound?
A3: Cell density is a critical factor. Higher cell densities can lead to a faster depletion of the compound from the culture medium, potentially requiring shorter incubation times or higher concentrations. Conversely, lower density cultures might need longer incubation times to exhibit a response. It is crucial to maintain consistent cell seeding densities across experiments to ensure reproducibility.
Q4: Should the media be changed during long incubation periods (e.g., > 48 hours)?
A4: For incubation times exceeding 48 hours, it is advisable to perform a media change at the 48-hour mark. This should involve replenishing with fresh media containing this compound at the desired concentration. This practice helps to ensure that nutrient depletion and the accumulation of metabolic waste products do not become confounding factors in your experimental results.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| No observable effect of this compound | - Insufficient Incubation Time: The incubation period may be too short to observe the desired biological effect. - Suboptimal Drug Concentration: The concentration of this compound may be too low for the specific cell line. - Low Target Expression: The cell line may have low expression levels of DGKα. - Compound Inactivity: Improper storage or handling may have degraded the compound. | - Perform a time-course experiment: Test a range of incubation times (e.g., 6, 12, 24, 48, 72 hours) to identify the optimal window for your endpoint. - Perform a dose-response experiment: Test a range of this compound concentrations to determine the optimal effective concentration for your cell line. - Verify DGKα expression: Use Western blot or qPCR to confirm the expression of DGKα in your cell line. - Ensure proper compound handling: Prepare fresh stock solutions and minimize freeze-thaw cycles. |
| High levels of cell death, even at low concentrations | - High Potency in Cell Line: The cell line may be particularly sensitive to DGKα inhibition. - Prolonged Incubation Time: Long exposure, even to non-toxic concentrations, may eventually lead to cytotoxicity. - Unhealthy Cells: The initial health of the cells may make them more susceptible to the compound's effects. | - Perform a dose-response curve with a lower concentration range. - Shorten the incubation time: Based on a time-course experiment, a shorter duration may be sufficient. - Ensure proper cell culture maintenance: Use cells with a low passage number and ensure they are in the logarithmic growth phase at the start of the experiment. |
| Inconsistent results between replicate experiments | - Variability in Cell Seeding Density: Inconsistent cell numbers across wells. - Edge Effects in Multi-well Plates: Evaporation from outer wells can alter concentrations. - Inconsistent Incubation Conditions: Fluctuations in temperature, humidity, or CO2 levels. - Pipetting Errors: Inaccurate dispensing of compound or cells. | - Ensure a homogenous cell suspension before seeding and use a consistent seeding protocol. - Avoid using the outermost wells of the plate for experimental samples. Fill them with media or PBS to maintain humidity. - Maintain consistent incubator conditions. - Use calibrated pipettes and proper pipetting techniques. |
Data Presentation
Table 1: Recommended Starting Conditions for this compound Experiments
| Assay Type | Recommended Starting Concentration | Recommended Incubation Time Range | Reference |
| Cell Viability (e.g., MTT) | 1 - 10 µM | 24 - 72 hours | |
| Cell Migration | 10 µM | 15 hours | |
| Western Blot (Phospho-protein) | 1 - 10 µM | 30 minutes - 4 hours | |
| T-Cell Activation (IL-2 Release) | 0.1 - 1 µM | 24 - 72 hours |
Table 2: Reported IC50 Value for this compound
| Compound | Target | Reported IC50 | Reference |
| This compound | DGKα | 6.9 ± 3.0 µM |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time using a Cell Viability Assay (MTT)
This protocol outlines the steps to determine the optimal incubation time of this compound by assessing its effect on cell viability at different time points.
-
Cell Seeding:
-
Seed cells of interest in a 96-well plate at a pre-determined optimal density.
-
Allow cells to adhere and enter the logarithmic growth phase (typically 18-24 hours).
-
-
This compound Preparation:
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Prepare a series of dilutions of this compound in complete culture medium.
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Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
-
Treatment:
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Remove the old media from the cells and add the media containing the different concentrations of this compound.
-
-
Incubation:
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Incubate the plates for various time points (e.g., 6, 12, 24, 48, 72 hours) in a standard cell culture incubator (37°C, 5% CO2).
-
-
Viability Assay (MTT):
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At the end of each incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
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Incubate the plate for 2-4 hours at 37°C.
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Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well to dissolve the formazan crystals.
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Mix thoroughly to ensure complete solubilization.
-
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Data Analysis:
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Read the absorbance of the plate using a plate reader at a wavelength of 570 nm.
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Normalize the data to the vehicle control for each time point and plot the dose-response curves to determine the IC50 value at each incubation time.
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Protocol 2: Western Blot for Downstream Signaling
This protocol provides a general method for assessing the effect of this compound incubation time on the phosphorylation of a downstream target.
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Cell Seeding and Treatment:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
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Treat cells with the desired concentration of this compound for various short time points (e.g., 0, 15, 30, 60, 120 minutes).
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Cell Lysis:
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Wash the cells with ice-cold PBS.
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Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve phosphorylation states.
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Protein Quantification:
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Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
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SDS-PAGE and Transfer:
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Separate equal amounts of protein lysate by SDS-PAGE.
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Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
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Blocking and Antibody Incubation:
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Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST is recommended for phospho-antibodies).
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Incubate the membrane with a primary antibody against the phosphorylated form of the target protein overnight at 4°C.
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Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
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Detection and Analysis:
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Detect the signal using an enhanced chemiluminescence (ECL) substrate.
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Quantify the band intensities using densitometry software.
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Normalize the phosphorylated protein levels to a loading control (e.g., β-actin or GAPDH) and the total protein level of the target.
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Visualizations
Caption: Simplified DGKα signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound incubation time.
References
Technical Support Center: AMB639752 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistencies in experiments involving the Diacylglycerol Kinase alpha (DGKα) inhibitor, AMB639752.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a novel and selective inhibitor of Diacylglycerol Kinase alpha (DGKα).[1][2][3] DGKα is an enzyme that phosphorylates diacylglycerol (DAG) to produce phosphatidic acid (PA), thereby acting as a critical regulator in signal transduction pathways.[1][4] Unlike older DGK inhibitors such as R59022 and R59949, this compound is designed to have high specificity for the DGKα isoform and lacks off-target effects on serotonin receptors.
Q2: What are the reported IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) for this compound against DGKα has been reported in the low micromolar range. Variations in reported IC50 values can arise from different experimental setups.
| Target | Reported IC50 (µM) | Reference |
| DGKα | 4.3 | |
| DGKα | 1.6 - 1.8 (for potent analogues) | |
| DGKα | 6.9 |
Q3: Why am I observing inconsistent IC50 values in my experiments?
Inconsistent IC50 values are a common issue in kinase assays and can be attributed to several factors:
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ATP Concentration: The inhibitory potency of ATP-competitive inhibitors can be influenced by the concentration of ATP used in the assay. It is recommended to use an ATP concentration close to the Km value for the enzyme.
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Enzyme Activity: Variations in the specific activity of the recombinant DGKα enzyme preparation can lead to shifts in IC50 values.
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Assay Format: Different assay technologies (e.g., radiometric, fluorescence-based, luminescence-based) have different sensitivities and can be prone to compound interference.
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Compound Solubility and Stability: Poor solubility or degradation of this compound in the assay buffer can lead to inaccurate concentration determination and variable results.
Q4: My results suggest off-target effects. How can I verify the specificity of this compound?
While this compound is designed for selectivity, it's crucial to confirm its specificity in your experimental system.
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Kinome Profiling: Test the inhibitor against a panel of other kinases to identify potential off-target interactions.
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Isoform Selectivity Assays: Compare the inhibitory activity of this compound against other DGK isoforms, such as DGKζ and DGKθ, to confirm its selectivity for DGKα.
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Rescue Experiments: In a cellular context, you can perform rescue experiments using a drug-resistant mutant of DGKα to distinguish on-target from off-target effects.
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Western Blotting: Analyze the phosphorylation status of downstream targets of DGKα and related pathways. Unexpected changes may indicate off-target activity.
Troubleshooting Guides
Issue 1: High Variability Between Replicates
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Pipetting Inaccuracy | Calibrate pipettes regularly. For viscous solutions, consider using reverse pipetting. Prepare a master mix for reagents. | Reduced well-to-well variability and more consistent data. |
| Compound Precipitation | Visually inspect for any precipitation of this compound in your assay buffer. Confirm the compound's solubility under your specific experimental conditions. | Ensures the compound is fully dissolved and the concentration is accurate. |
| Edge Effects in Microplates | Avoid using the outer wells of the plate which are more susceptible to evaporation. Ensure proper sealing of the plate during incubation. | Minimized variability due to environmental factors across the plate. |
Issue 2: Discrepancy Between In Vitro and Cellular Assay Results
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Cellular ATP Concentration | Be aware that intracellular ATP concentrations are much higher than those typically used in in vitro assays. An inhibitor may appear less potent in a cellular environment. | A more realistic understanding of the inhibitor's efficacy in a physiological context. |
| Cell Permeability | The compound may have poor cell membrane permeability, leading to lower effective intracellular concentrations. | Consider using cell permeability assays to determine the intracellular concentration of this compound. |
| Activation of Compensatory Pathways | Inhibition of DGKα might lead to the activation of other signaling pathways that compensate for its loss of function. | Use techniques like Western blotting to probe for the activation of known compensatory pathways. |
| Cell Line-Specific Effects | The expression and importance of DGKα can vary between different cell lines. | Test this compound in multiple cell lines to determine if the observed effects are cell-type specific. |
Experimental Protocols
Protocol 1: In Vitro DGKα Kinase Assay (Radiometric)
This protocol is a generalized method. Specific concentrations and incubation times should be optimized for your experimental setup.
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Prepare Reagents:
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Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
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Recombinant DGKα enzyme.
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Substrate: Diacylglycerol (DAG).
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This compound: Prepare a stock solution in DMSO and dilute to desired concentrations in kinase buffer.
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[γ-³²P]ATP.
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Assay Procedure:
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Add 10 µL of diluted this compound or vehicle (DMSO) to a 96-well plate.
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Add 20 µL of a solution containing the DGKα enzyme and DAG substrate.
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Pre-incubate for 10 minutes at room temperature.
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Initiate the reaction by adding 20 µL of [γ-³²P]ATP solution.
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Incubate for 30-60 minutes at 30°C.
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Stop the reaction by adding a stop solution (e.g., 30 mM EDTA).
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Spot the reaction mixture onto a phosphocellulose membrane.
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Wash the membrane to remove unincorporated [γ-³²P]ATP.
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Quantify the incorporated radioactivity using a scintillation counter.
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Data Analysis:
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Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
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Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
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Protocol 2: Cellular Western Blot for Downstream Target Analysis
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Cell Culture and Treatment:
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Plate cells (e.g., T-cells, cancer cell lines with known DGKα expression) and allow them to adhere.
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Treat cells with varying concentrations of this compound or vehicle control for the desired time.
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Cell Lysis:
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Wash cells with ice-cold PBS.
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Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification:
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Determine the protein concentration of each lysate using a BCA or Bradford assay.
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Western Blotting:
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Separate equal amounts of protein on an SDS-PAGE gel.
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Transfer proteins to a PVDF membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST.
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Incubate with primary antibodies against phosphorylated downstream targets of the DGKα pathway and total protein controls.
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Wash and incubate with HRP-conjugated secondary antibodies.
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Detect the signal using an enhanced chemiluminescence (ECL) substrate.
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Visualizations
Caption: DGKα Signaling Pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for inconsistent this compound experimental results.
Caption: General experimental workflow for this compound assays.
References
- 1. Structure activity relationship studies on this compound: toward the identification of a common pharmacophoric structure for DGKα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure activity relationship studies on this compound: toward the identification of a common pharmacophoric structure for DGKα inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iris.uniupo.it [iris.uniupo.it]
addressing AMB639752 aggregation in solution
This technical support center provides guidance to researchers, scientists, and drug development professionals on addressing aggregation issues related to the monoclonal antibody AMB639752.
Troubleshooting Guides
This section provides answers and actionable protocols for specific issues you may encounter during your experiments with this compound.
Q1: What are the initial signs of this compound aggregation?
A1: The initial signs of aggregation can be subtle and may not be visible to the naked eye. Key indicators include:
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Increased Opalescence or Turbidity: The solution may appear slightly cloudy or hazy when swirled and viewed against a light source.
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Changes in Spectrophotometer Readings: An increase in absorbance at higher wavelengths (e.g., 340-600 nm) can indicate the presence of light-scattering species like aggregates.
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Inconsistent Assay Results: Variability in functional or binding assays can be a downstream effect of aggregation, which reduces the concentration of active, monomeric antibody.[1]
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Visible Particulates: In advanced stages, small, visible particles may appear in the solution. This indicates significant aggregation and the sample should not be used for most applications.
Q2: My this compound solution shows visible particulates. What should I do?
A2: The presence of visible particles indicates a significant level of aggregation, and the sample's integrity is compromised.
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Do Not Use: Do not inject or use the solution in any cell-based or in vivo experiments, as aggregates can cause adverse or immunogenic responses.
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Quarantine the Vial: Isolate the affected vial to prevent accidental use and to investigate the cause. Note the lot number, storage conditions, and handling history.
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Characterize the Aggregates (Optional): If understanding the cause is critical, you can use techniques like Dynamic Light Scattering (DLS) or Micro-Flow Imaging (MFI) to characterize the size and nature of the particles.[2]
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Review Handling and Storage: Cross-reference your storage and handling procedures with the recommended conditions. Deviations in temperature, exposure to air-water interfaces (e.g., vigorous vortexing), or multiple freeze-thaw cycles are common causes.[3][4]
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Contact Support: Report the issue to the manufacturer's technical support with the relevant details for guidance and potential replacement.
Q3: How can I prevent this compound aggregation during routine handling and storage?
A3: Preventing aggregation starts with proper handling and storage. Adherence to recommended protocols is critical for maintaining the stability of this compound.
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Maintain Low Protein Concentrations: When possible, work with lower protein concentrations, as high concentrations can promote self-association.
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Temperature Control: Store the antibody at the recommended temperature (see Table 1). Avoid repeated freeze-thaw cycles, which are a known stress factor. If you need to use smaller amounts, aliquot the antibody upon first use.
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Gentle Handling: Avoid vigorous shaking or vortexing, which can introduce shear stress and expose the antibody to air-water interfaces, both of which can induce unfolding and aggregation. Mix by gentle inversion or slow pipetting.
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Use Correct Buffers: Only use the recommended formulation buffer for dilution. Suboptimal pH or ionic strength can destabilize the antibody.
Q4: How can I optimize the buffer formulation to minimize this compound aggregation?
A4: Buffer optimization is a key strategy for ensuring long-term stability. The goal is to find conditions that favor the native, monomeric state of the antibody.
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pH Optimization: Proteins are often least soluble at their isoelectric point (pI). The pH of the formulation buffer should be adjusted to at least 1 unit away from the pI to maintain a net surface charge, which promotes repulsion between antibody molecules.
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Ionic Strength Adjustment: Modifying the salt concentration (e.g., NaCl) can shield electrostatic interactions that may lead to aggregation.
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Addition of Excipients: Specific additives can stabilize the antibody structure. Common stabilizing excipients include sugars (sucrose, trehalose), amino acids (arginine, glycine), and surfactants (polysorbates). These should be tested empirically to find the optimal type and concentration for this compound (see Table 2).
Frequently Asked Questions (FAQs)
Q5: What is protein aggregation and why is it a concern for this compound?
A5: Protein aggregation is a process where individual antibody monomers interact and assemble into larger, stable complexes (e.g., dimers, oligomers, and visible particles). This is a major concern for therapeutic antibodies like this compound for several reasons:
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Loss of Efficacy: Aggregation reduces the concentration of active, monomeric antibody, leading to decreased therapeutic effectiveness.
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Immunogenicity: Aggregates can be recognized by the immune system as foreign, potentially triggering an unwanted immune response in patients.
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Safety Risks: Large aggregates can cause adverse events and affect the safety profile of the therapeutic product.
Q6: What factors can induce the aggregation of this compound?
A6: Aggregation can be triggered by a variety of intrinsic and extrinsic factors.
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Intrinsic Factors: These relate to the inherent properties of the antibody's amino acid sequence and structure. Some antibodies have "hotspots" or regions prone to self-association.
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Extrinsic Factors: These are environmental stresses that destabilize the antibody's native structure. Common factors include:
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Temperature Stress: High temperatures or freeze-thaw cycles can cause the antibody to partially unfold, exposing hydrophobic regions that then stick together.
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Mechanical Stress: Agitation, such as vigorous vortexing or pumping, creates shear forces and exposure to air-water interfaces that can induce unfolding.
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Chemical Stress: Exposure to non-optimal pH, high or low ionic strength, or the presence of certain chemicals can disrupt the stabilizing forces of the native structure.
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Q7: What analytical techniques are recommended for detecting and quantifying this compound aggregates?
A7: A multi-faceted approach using orthogonal techniques is recommended for a comprehensive analysis of aggregation.
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Size Exclusion Chromatography (SEC): This is the gold standard for separating and quantifying soluble aggregates (dimers, trimers, etc.) from the monomer. It separates molecules based on their hydrodynamic size.
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Dynamic Light Scattering (DLS): DLS is a rapid, non-invasive technique that measures the size distribution of particles in a solution. It is highly sensitive for detecting the formation of larger aggregates.
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Visual Inspection: A simple but critical first step to check for visible particulates.
Data & Protocols
Data Presentation
Table 1: Recommended Storage and Handling Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | 2-8°C (Short-term, <1 month) | Minimizes degradation kinetics in liquid form. |
| ≤ -70°C (Long-term, >1 month) | Prevents aggregation during freeze-thaw cycles. | |
| Freeze/Thaw Cycles | Avoid repeated cycles (Aliquot on first use) | Freeze-thaw stress is a primary cause of aggregation. |
| Working Concentration | < 10 mg/mL | High protein concentrations can increase aggregation propensity. |
| Mixing Method | Gentle inversion (5-10 times) or slow pipetting | Avoids shear stress and air-water interface exposure. |
| pH Range | 5.5 - 6.5 | Maintains protein stability away from the isoelectric point. |
Table 2: Example - Effect of pH and Excipients on this compound Aggregation (% HMW Species by SEC after 7 days at 40°C)
| Formulation Buffer (pH) | Excipient (250 mM) | % High Molecular Weight (HMW) Aggregates |
| Acetate (pH 5.0) | None | 8.5% |
| Histidine (pH 6.0) | None | 2.1% |
| Phosphate (pH 7.4) | None | 6.3% |
| Histidine (pH 6.0) | Arginine | 1.3% |
| Histidine (pH 6.0) | Sucrose | 1.5% |
| Histidine (pH 6.0) | Polysorbate 80 (0.02%) | 1.8% |
Note: Data is for illustrative purposes. Histidine buffer at pH 6.0 with the addition of stabilizers like arginine or sucrose shows the best performance in reducing aggregation under thermal stress.
Experimental Protocols
Protocol 1: Quantification of Aggregates using Size Exclusion Chromatography (SEC-HPLC)
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System Preparation:
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Equilibrate an appropriate SEC column (e.g., Waters ACQUITY UPLC BEH200 SEC, 1.7 µm) with the mobile phase.
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Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8.
-
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Sample Preparation:
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Dilute the this compound sample to a final concentration of 1-2 mg/mL using the mobile phase.
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Filter the sample through a 0.22 µm syringe filter if any visible particulates are present.
-
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Chromatography:
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Inject 10 µL of the prepared sample.
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Run the separation at a flow rate of 0.3 mL/min for approximately 15 minutes.
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Monitor the eluate using a UV detector at 280 nm.
-
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Data Analysis:
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Identify peaks corresponding to high molecular weight (HMW) aggregates, the monomer, and low molecular weight (LMW) fragments. Aggregates will elute first, followed by the monomer.
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Integrate the peak areas and calculate the relative percentage of each species.
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Protocol 2: Aggregate Sizing by Dynamic Light Scattering (DLS)
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Instrument Setup:
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Turn on the DLS instrument and allow the laser to stabilize (typically 15-30 minutes).
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Set the measurement temperature to 25°C.
-
-
Sample Preparation:
-
Filter the buffer into a clean, low-volume cuvette to perform a buffer blank measurement.
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Dilute the this compound sample to a concentration of 0.5-1.0 mg/mL using a pre-filtered, matching buffer.
-
Transfer the sample to a clean cuvette, ensuring no bubbles are present.
-
-
Measurement:
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Place the cuvette in the instrument.
-
Set the acquisition parameters (e.g., 3 runs of 10 seconds each).
-
Initiate the measurement. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of particles.
-
-
Data Analysis:
-
The instrument's software will use the Stokes-Einstein equation to calculate the hydrodynamic radius (Rh) and the polydispersity index (PDI).
-
Analyze the size distribution plot. A monomodal peak will represent a homogenous, monomeric sample, while the appearance of larger peaks indicates the presence of aggregates.
-
Visual Guides
Caption: A workflow for troubleshooting this compound aggregation.
Caption: Factors leading to the aggregation of this compound.
Caption: Experimental workflow for aggregate analysis of this compound.
References
Technical Support Center: Improving the Reproducibility of AMB639752 Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the reproducibility of studies involving the Diacylglycerol Kinase alpha (DGKα) inhibitor, AMB639752.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule inhibitor of Diacylglycerol Kinase alpha (DGKα).[1][2] DGKα is an enzyme that phosphorylates diacylglycerol (DAG) to produce phosphatidic acid (PA).[3] By inhibiting DGKα, this compound increases the intracellular levels of DAG, a critical second messenger in various signaling pathways, including those involved in T-cell activation and cancer cell proliferation.[3]
2. What are the primary research applications for this compound?
This compound is primarily used in research related to:
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X-linked lymphoproliferative disease 1 (XLP-1): It has been shown to restore restimulation-induced cell death (RICD) in lymphocytes deficient in SAP, a key protein mutated in XLP-1.[1]
-
Cancer Biology: DGKα is overexpressed in several cancers, and its inhibition can reduce cancer cell migration and promote apoptosis.
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Immunology: As a negative regulator of the T-cell receptor (TCR) response, targeting DGKα with this compound is a strategy to enhance anti-tumor immunity.
3. How should this compound be stored?
For long-term storage, this compound stock solutions should be stored at -80°C for up to 6 months. For short-term storage, -20°C for up to 1 month is recommended. It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
4. What is the recommended solvent for dissolving this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. For in vivo studies, further dilution in vehicles such as a mixture of PEG300, Tween-80, and saline, or corn oil may be necessary.
5. Does this compound have known off-target effects?
This compound is considered a highly specific inhibitor of DGKα. Unlike other DGK inhibitors such as ritanserin, this compound does not exhibit significant off-target effects on serotonin receptors. However, as with any small molecule inhibitor, it is crucial to include appropriate controls to monitor for potential unexpected phenotypes.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or no observable effect of this compound in cell-based assays. | Poor Solubility: The compound may have precipitated out of the cell culture medium. | Visually inspect the culture medium for any signs of precipitation after adding this compound. Ensure the final DMSO concentration is kept low (typically below 0.5%) to avoid both solubility issues and solvent-induced toxicity. Consider using a vehicle control to assess the effect of the solvent on the cells. |
| Compound Degradation: The compound may have degraded due to improper storage or handling. | Prepare fresh stock solutions of this compound from powder for each set of experiments. Aliquot stock solutions to avoid multiple freeze-thaw cycles. Protect solutions from light. | |
| Incorrect Concentration: The concentration of this compound may be too low to elicit a response or too high, leading to cytotoxicity. | Perform a dose-response experiment to determine the optimal working concentration for your specific cell line and assay. An IC50 value of 4.3 µM for DGKα inhibition has been reported, which can serve as a starting point. | |
| Cell Line Sensitivity: The cell line being used may not be sensitive to DGKα inhibition. | Confirm that your cell line expresses DGKα at a sufficient level. You can verify this through techniques like Western blotting or qPCR. Consider using a positive control cell line known to be responsive to DGKα inhibition. | |
| High variability between replicate wells in an in vitro kinase assay. | Pipetting Inaccuracy: Inconsistent volumes of reagents, especially the inhibitor, can lead to high variability. | Ensure all pipettes are properly calibrated. Use a master mix containing all common reagents to minimize pipetting errors between wells. For viscous solutions, consider using reverse pipetting techniques. |
| Incomplete Dissolution: this compound may not be fully dissolved in the assay buffer. | After diluting the DMSO stock solution into the aqueous assay buffer, ensure thorough mixing. Briefly vortex and centrifuge the solution to ensure it is homogenous before adding it to the assay plate. | |
| Edge Effects: Wells on the outer edges of a microplate are more susceptible to evaporation and temperature fluctuations. | Avoid using the outermost wells of the microplate for experimental samples. If their use is unavoidable, ensure the plate is properly sealed and incubated in a humidified chamber. | |
| Discrepancy between in vitro kinase assay results and cell-based assay results. | Different ATP Concentrations: In vitro kinase assays are often performed at low ATP concentrations, which may not reflect the high physiological ATP levels inside a cell. | Consider performing the in vitro kinase assay with an ATP concentration that is closer to physiological levels (typically in the millimolar range) to better mimic the cellular environment. |
| Cellular Uptake and Efflux: The compound may not be efficiently entering the cells, or it may be actively transported out. | While this compound is a small molecule designed for cell permeability, issues can still arise. If poor uptake is suspected, consider using techniques to measure intracellular compound concentration. | |
| Off-Target Effects in Cells: Although this compound is highly specific, an unexpected phenotype in a cellular context could still arise from off-target interactions. | Use a secondary, structurally different DGKα inhibitor to see if the phenotype is replicated. This can help confirm that the observed effect is due to on-target inhibition. |
Experimental Protocols
General Protocol for In Vitro DGKα Inhibition Assay
This protocol is a generalized procedure for assessing the inhibitory activity of this compound on DGKα.
-
Enzyme and Substrate Preparation:
-
Recombinant human DGKα is used as the enzyme source.
-
Diacylglycerol (DAG) is used as the substrate, typically prepared in a lipid vesicle formulation.
-
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer containing Tris-HCl (pH 7.5), MgCl₂, and DTT.
-
Add the DGKα enzyme to the reaction buffer.
-
-
Inhibitor Addition:
-
Prepare serial dilutions of this compound in DMSO.
-
Add the diluted inhibitor or DMSO (vehicle control) to the enzyme-containing reaction mixture.
-
Incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
-
Initiation of Kinase Reaction:
-
Start the kinase reaction by adding a mixture of the DAG substrate and [γ-³²P]ATP.
-
-
Reaction Incubation and Termination:
-
Incubate the reaction at 30°C for a specific duration (e.g., 20 minutes).
-
Stop the reaction by adding a solution of chloroform/methanol/HCl.
-
-
Extraction and Quantification of Phosphatidic Acid:
-
Separate the lipid phase containing the ³²P-labeled phosphatidic acid (PA) from the aqueous phase.
-
Quantify the amount of radioactive PA using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the percentage of DGKα inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
General Protocol for Cell-Based Assay to Measure this compound Activity
This protocol outlines a general workflow for assessing the effect of this compound on a cellular process, such as cytokine production in T-cells.
-
Cell Culture and Plating:
-
Culture Jurkat T-cells (or another appropriate cell line) in RPMI-1640 medium supplemented with 10% FBS and antibiotics.
-
Plate the cells in a 96-well plate at a density of 1 x 10⁵ cells per well.
-
-
Inhibitor Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Add the diluted this compound or a vehicle control (medium with the same final concentration of DMSO) to the cells.
-
Pre-incubate the cells with the inhibitor for 1-2 hours.
-
-
Cell Stimulation:
-
Stimulate the T-cells by adding a combination of phorbol 12-myristate 13-acetate (PMA) and ionomycin to the wells.
-
-
Incubation:
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Measurement of Cytokine Production:
-
Collect the cell culture supernatant.
-
Measure the concentration of a relevant cytokine (e.g., IL-2) in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the cytokine production in the this compound-treated wells to the vehicle-treated, stimulated control wells.
-
Plot the results to determine the effect of this compound on T-cell activation.
-
Visualizations
Caption: Simplified signaling pathway of DGKα and the inhibitory action of this compound.
References
Validation & Comparative
A Comparative Guide to the Selectivity of Diacylglycerol Kinase Inhibitors: AMB639752 vs. R59022
For researchers, scientists, and drug development professionals, the selection of a highly selective chemical probe is critical for the accurate elucidation of biological pathways and the development of targeted therapeutics. This guide provides a detailed comparison of the selectivity profiles of two diacylglycerol kinase (DGK) inhibitors, AMB639752 and R59022, supported by experimental data.
Diacylglycerol kinases are a family of enzymes that phosphorylate diacylglycerol (DAG) to produce phosphatidic acid (PA), two bioactive lipids that function as key second messengers in a multitude of cellular processes.[1][2] The ten identified mammalian DGK isoforms are grouped into five classes, with the α isoform being one of the most extensively studied.[3] Given their role in regulating signaling pathways implicated in cancer and immune responses, there is significant interest in developing potent and selective DGK inhibitors.[1][3]
This guide focuses on a comparative analysis of this compound and R59022, two inhibitors of DGKα. While both compounds target the same enzyme, their selectivity profiles, particularly concerning off-target effects, differ significantly.
Data Presentation: Quantitative Comparison of Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and R59022 against their primary target, DGKα, and a key off-target, the serotonin receptor 5-HT2A.
| Compound | Target | IC50 | Reference |
| This compound | DGKα | 4.3 µM | |
| DGKα | 17 µM | ||
| Serotonin Receptors | Devoid of activity | ||
| R59022 | DGKα | 20 µM | |
| DGK (general) | 2.8 µM | ||
| 5-HT2A Receptor | 2.2 nM |
Key Observation: A salient feature distinguishing the two inhibitors is their activity at serotonin receptors. This compound was specifically developed to eliminate the potent anti-serotoninergic effects observed with R59022. R59022 exhibits high affinity for the 5-HT2A receptor, with an IC50 value in the nanomolar range, indicating that it is a more potent serotonin antagonist than a DGK inhibitor. This promiscuity can lead to confounding effects in experimental systems where serotonergic signaling is active. In contrast, this compound is devoid of this off-target activity, rendering it a more selective tool for studying DGKα.
Furthermore, studies have shown that R59022 is not entirely selective among the DGK isoforms. It strongly inhibits the type I DGKα but also moderately attenuates the activity of type III DGKε and type V DGKθ. This compound is reported to have better selectivity for the α-isoform.
Experimental Protocols
The data presented in this guide were generated using established biochemical and cellular assays. The following are detailed methodologies for the key experiments cited.
Diacylglycerol Kinase (DGK) Inhibition Assay
A common method to assess DGK activity is a non-radioactive, two-step kinase assay. This high-throughput method offers comparable sensitivity to traditional radioactive assays with higher efficiency.
Principle: This assay measures the amount of ADP produced from the kinase reaction where DGK phosphorylates DAG to PA using ATP as a phosphate donor. The amount of ADP is proportional to the DGK activity.
Protocol:
-
Kinase Reaction: The DGK enzyme (e.g., purified recombinant DGKα or cell lysates overexpressing the enzyme) is incubated with the substrate diacylglycerol (DAG) and ATP in a suitable reaction buffer. The test compounds (this compound or R59022) are added at varying concentrations. A DMSO control is run in parallel.
-
ADP Detection: After the kinase reaction reaches completion, a reagent is added to terminate the reaction and simultaneously convert the produced ADP to ATP.
-
Luminescence Measurement: A luciferase/luciferin reagent is then added, which generates a luminescent signal proportional to the amount of ATP.
-
Data Analysis: The luminescent signal is measured using a luminometer. The percentage of residual DGK activity is calculated relative to the DMSO control. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Serotonin Receptor (5-HTR) Antagonism Assay
The off-target activity of the inhibitors on serotonin receptors is typically determined using radioligand competition assays.
Principle: This assay measures the ability of a test compound to compete with a known radiolabeled ligand for binding to a specific receptor subtype (e.g., 5-HT2A).
Protocol:
-
Membrane Preparation: Cell membranes expressing the target serotonin receptor subtype are prepared.
-
Binding Reaction: The membranes are incubated with a fixed concentration of a specific radioligand (e.g., [3H]ketanserin for the 5-HT2A receptor) and varying concentrations of the test compound (R59022 or this compound).
-
Separation: The reaction mixture is filtered through a glass fiber filter to separate the bound from the unbound radioligand.
-
Radioactivity Measurement: The radioactivity retained on the filter, which represents the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition of radioligand binding is calculated for each concentration of the test compound. The IC50 value is then determined from the resulting competition curve.
Mandatory Visualization
Diacylglycerol Kinase Signaling Pathway
Caption: The Diacylglycerol Kinase (DGK) signaling pathway and points of inhibition.
Experimental Workflow for Kinase Inhibitor Selectivity Profiling
Caption: A generalized workflow for determining the selectivity of a kinase inhibitor.
References
- 1. Discovery of Potent, Dual-Inhibitors of Diacylglycerol Kinases Alpha and Zeta Guided by Phenotypic Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.uniupo.it [iris.uniupo.it]
- 3. Structure activity relationship studies on this compound: toward the identification of a common pharmacophoric structure for DGKα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to DGKα Inhibitors: AMB639752 vs. CU-3
For Researchers, Scientists, and Drug Development Professionals
Diacylglycerol kinase alpha (DGKα) has emerged as a critical therapeutic target in immuno-oncology and for certain lymphoproliferative diseases. By phosphorylating diacylglycerol (DAG) to produce phosphatidic acid (PA), DGKα acts as a crucial regulator of signaling pathways that govern T-cell activation and cancer cell proliferation.[1] Inhibition of DGKα can enhance anti-tumor immunity by preventing T-cell anergy and can also directly induce cancer cell apoptosis.[2] This guide provides a detailed, data-driven comparison of two prominent DGKα inhibitors: AMB639752 and CU-3.
Overview of Inhibitors
This compound was identified through an in-silico screening approach, designed based on the chemical structures of older DGKα inhibitors.[1] It is noted for its high specificity for the alpha isoform of DGK and its lack of serotoninergic activity, a common off-target effect of earlier DGK inhibitors.[2][3]
CU-3 was discovered through a high-throughput screening of a large chemical library. It is a potent, ATP-competitive inhibitor of DGKα. While highly effective, a potential liability of CU-3 is the presence of a reactive Michael acceptor in its structure, which can be a concern for off-target reactivity in drug development.
Quantitative Performance Data
The following tables summarize the key quantitative data for this compound and CU-3 based on available literature. It is important to note that these values are derived from different studies and may not be directly comparable due to variations in experimental conditions.
Table 1: Biochemical Potency against DGKα
| Compound | IC50 (µM) | Mechanism of Inhibition | Source |
| This compound | ~1.6 - 1.8 (analogs) | Not specified | |
| CU-3 | 0.6 | ATP-competitive |
Table 2: Selectivity and Off-Target Profile
| Compound | Selectivity Profile | Notes | Source |
| This compound | Highly specific for DGKα over DGKθ and DGKζ. Devoid of anti-serotoninergic activity. | Lack of serotoninergic activity is a key advantage over older inhibitors like ritanserin. | |
| CU-3 | Selective for DGKα (IC50 > 5 µM for other DGK isoforms). | Contains a reactive Michael acceptor moiety. |
Table 3: Cellular Activity
| Compound | Key Cellular Effects | Cell Models Used | Source |
| This compound | Restores Restimulation-Induced Cell Death (RICD) in SAP-deficient lymphocytes. Reduces cancer cell migration. | X-linked lymphoproliferative disease (XLP-1) model lymphocytes. | |
| CU-3 | Induces apoptosis in cancer cells. Enhances IL-2 production in T-cells. | HepG2, HeLa, Jurkat T-cells. |
Signaling Pathway and Experimental Workflows
To provide a better context for the action of these inhibitors and the methods used to characterize them, the following diagrams illustrate the core signaling pathway and representative experimental workflows.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize DGKα inhibitors. Researchers should optimize these protocols for their specific experimental systems.
DGKα Biochemical Inhibition Assay (ADP-Glo™ Format)
This assay quantifies the amount of ADP produced by the kinase reaction, which is inversely proportional to the inhibitory activity of the compound.
Materials:
-
Purified recombinant DGKα enzyme
-
Lipid substrate: Diacylglycerol (DAG) and Phosphatidylserine (PS) in vesicles
-
ATP solution
-
DGKα reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Test inhibitors (this compound or CU-3) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Inhibitor Plating: Prepare serial dilutions of the test inhibitors in DMSO. Add 1 µL of each dilution to the appropriate wells of the microplate. Include DMSO-only wells as a negative control (100% activity) and wells without enzyme as a background control.
-
Enzyme Addition: Dilute the DGKα enzyme to the desired concentration in reaction buffer. Add 20 µL of the diluted enzyme to each well containing the inhibitor. Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Prepare a substrate mix containing DAG/PS vesicles and ATP in reaction buffer. Initiate the kinase reaction by adding 20 µL of the substrate mix to each well.
-
Reaction Incubation: Mix the plate gently and incubate at 37°C for 60 minutes.
-
ATP Depletion: Stop the reaction by adding 40 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.
-
ADP Detection: Add 80 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Subtract the background luminescence, normalize the data to the DMSO control, and plot the percentage of inhibition versus inhibitor concentration. Calculate the IC50 value using a suitable non-linear regression model.
T-Cell IL-2 Production Assay
This cell-based assay measures the ability of a DGKα inhibitor to enhance T-cell activation, using IL-2 secretion as a primary readout.
Materials:
-
Jurkat T-cells or primary human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
T-cell activators: Anti-CD3 and Anti-CD28 antibodies
-
Test inhibitors (this compound or CU-3) dissolved in DMSO
-
96-well cell culture plates
-
Human IL-2 ELISA Kit
Procedure:
-
Cell Plating: Seed Jurkat T-cells or PBMCs at a density of 1 x 10⁶ cells/mL in a 96-well plate.
-
Inhibitor Treatment: Add the desired concentrations of the DGKα inhibitor or DMSO (vehicle control) to the cells. Pre-incubate for 1-2 hours at 37°C.
-
T-Cell Stimulation: Add anti-CD3 (e.g., 1-5 µg/mL) and anti-CD28 (e.g., 1-10 µg/mL) antibodies to the wells to stimulate the T-cells.
-
Incubation: Culture the cells for 24 to 48 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatant.
-
IL-2 Quantification: Measure the concentration of IL-2 in the collected supernatants using a human IL-2 ELISA kit, following the manufacturer’s instructions.
-
Data Analysis: Plot the measured IL-2 concentration against the inhibitor concentration to determine the dose-dependent effect on T-cell activation.
Conclusion
Both this compound and CU-3 are valuable research tools for investigating the role of DGKα in various biological processes.
-
CU-3 stands out for its superior biochemical potency with a sub-micromolar IC50. Its ATP-competitive mechanism is well-defined. However, the presence of a Michael acceptor in its structure may be a concern for potential off-target effects and covalent modifications, which could complicate its development as a therapeutic agent.
-
This compound and its analogs, while appearing less potent in initial biochemical assays, offer a significant advantage in their cleaner off-target profile, particularly the absence of serotoninergic activity. This makes it a more specific pharmacological tool for studying DGKα-mediated pathways without the confounding effects of serotonin receptor modulation.
The choice between these two inhibitors will depend on the specific research question. For studies requiring maximal potency in a biochemical setting, CU-3 may be preferred. For cellular and in vivo studies where isoform specificity and a clean off-target profile are paramount, this compound represents a more suitable option. Further studies performing a direct, head-to-head comparison of these compounds across a broad range of biochemical and cellular assays, including comprehensive kinase selectivity panels and pharmacokinetic profiling, are needed to fully delineate their respective advantages and disadvantages.
References
Genetic Knockdown of DGKα versus AMB639752 Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between two key methods for inhibiting the function of Diacylglycerol Kinase alpha (DGKα): genetic knockdown using techniques like siRNA and pharmacological inhibition with the small molecule AMB639752. DGKα is a critical enzyme that phosphorylates diacylglycerol (DAG) to produce phosphatidic acid (PA), thereby acting as a crucial regulator in various signaling pathways implicated in cancer and immunology.[1] Understanding the nuances, advantages, and limitations of each inhibitory approach is paramount for designing robust experiments and developing effective therapeutic strategies.
At a Glance: Genetic Knockdown vs. Pharmacological Inhibition
| Feature | Genetic Knockdown (siRNA/shRNA) | This compound Treatment |
| Mechanism of Action | Post-transcriptional gene silencing, leading to reduced DGKα protein expression. | Direct, competitive or non-competitive inhibition of DGKα enzymatic activity. |
| Specificity | Highly specific to the DGKα mRNA sequence. Potential for off-target effects on other genes with sequence homology. | High specificity for the DGKα isoform. This compound is reported to be devoid of serotoninergic activity, a common off-target effect of other DGK inhibitors.[2][3][4] |
| Efficacy | Can achieve significant but often incomplete reduction of protein levels (e.g., ~50% reduction).[5] | Potent inhibition of enzymatic activity, with reported IC50 values in the low micromolar range (e.g., 1.6 µM to 6.9 µM). |
| Kinetics of Inhibition | Slower onset, dependent on mRNA and protein turnover rates (typically 24-72 hours). | Rapid onset of action, directly targeting the existing enzyme pool. |
| Reversibility | Transient (siRNA) or stable (shRNA), but reversal requires new protein synthesis. | Reversible upon washout of the compound. |
| Applications | Ideal for validating the role of DGKα in a biological process and for long-term studies in vitro and in vivo (shRNA). | Suitable for acute inhibition studies, dose-response analyses, and as a potential therapeutic agent. |
| Challenges | Delivery efficiency, potential for off-target effects, and incomplete knockdown. | Pharmacokinetics, bioavailability, and potential for unforeseen off-target effects in complex biological systems. |
Quantitative Data Comparison
The following tables summarize quantitative data from various studies to facilitate a comparison between genetic knockdown of DGKα and treatment with this compound. It is important to note that these data are compiled from different studies and experimental systems; therefore, a direct comparison should be made with caution.
Table 1: Efficacy of DGKα Inhibition
| Parameter | Genetic Knockdown (siRNA) | This compound | Reference |
| Target Reduction/Inhibition | ~50% decrease in DGKα protein expression in HL-60 cells. | IC50 of 1.6 µM and 1.8 µM for DGKα enzymatic activity (analogues of this compound). | |
| ~40% decrease in DGKA mRNA levels in HL-60 cells. | IC50 of 6.9 µM for DGKα. |
Table 2: Effects on Downstream Signaling and Cellular Functions
| Downstream Effect | Genetic Knockdown (DGKα siRNA) | This compound Treatment | Reference |
| mTOR Signaling | Decreased total mTOR and phosphorylated mTOR (Ser2448) levels in U251 and U87 glioblastoma cells. | Not directly quantified in available literature. However, as a DGKα inhibitor, it is expected to modulate mTOR signaling. | |
| Cell Viability/Apoptosis | Increased apoptosis in glioblastoma and melanoma cells. | Restores restimulation-induced cell death (RICD) in SAP-deficient lymphocytes at concentrations as low as 1 µM. | |
| T-Cell Activation | Enhanced T-cell proliferation and production of effector cytokines like IL-2 and IFNγ. | Enhances IL-2 induction in human peripheral blood mononuclear cells. |
Signaling Pathways and Experimental Workflows
DGKα Signaling Pathway
DGKα is a key regulator of the balance between DAG and PA, two important second messengers. By converting DAG to PA, DGKα attenuates signaling pathways downstream of DAG, such as those involving RasGRP1 and Protein Kinase C (PKC), while promoting PA-mediated signaling, which can activate targets like mTOR.
Caption: DGKα signaling pathway and points of intervention.
Experimental Workflow: Comparing Knockdown and Inhibition
This workflow outlines a typical experiment to compare the effects of DGKα genetic knockdown and this compound treatment on a downstream cellular process, such as cell viability.
Caption: Workflow for comparing DGKα knockdown and this compound.
Experimental Protocols
Genetic Knockdown of DGKα using siRNA
This protocol is a general guideline for transiently knocking down DGKα expression in cultured mammalian cells using siRNA.
Materials:
-
DGKα-specific siRNA and non-targeting (scrambled) control siRNA
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
Complete cell culture medium
-
6-well plates
-
Cultured mammalian cells
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 20-30 pmol of DGKα siRNA or control siRNA into 100 µL of Opti-MEM™ medium and mix gently.
-
In a separate tube, dilute 5 µL of Lipofectamine™ RNAiMAX into 100 µL of Opti-MEM™ medium, mix gently, and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine™ RNAiMAX, mix gently, and incubate for 20-30 minutes at room temperature to allow the formation of siRNA-lipid complexes.
-
-
Transfection:
-
Aspirate the culture medium from the cells and replace it with 800 µL of fresh, antibiotic-free complete culture medium.
-
Add the 200 µL of siRNA-lipid complex mixture dropwise to each well.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation and Analysis:
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
After incubation, harvest the cells for downstream analysis, such as Western blotting to confirm protein knockdown or functional assays.
-
Pharmacological Inhibition of DGKα with this compound
This protocol describes the treatment of cultured cells with this compound to inhibit DGKα activity.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Complete cell culture medium
-
Cultured mammalian cells
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in sterile DMSO. Store aliquots at -20°C.
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for Western blotting) and allow them to adhere and reach the desired confluency.
-
Treatment:
-
Thaw an aliquot of the this compound stock solution.
-
Prepare working solutions of this compound by diluting the stock solution in complete culture medium to the desired final concentrations (e.g., ranging from 0.1 µM to 20 µM).
-
Prepare a vehicle control using the same final concentration of DMSO as in the highest this compound treatment group.
-
Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation and Analysis:
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
Following incubation, proceed with the relevant assays to measure the effects on cell viability, signaling pathways, or other functional outcomes.
-
Western Blotting for DGKα and Downstream Targets
This protocol is for assessing the protein levels of DGKα and downstream signaling molecules like phosphorylated mTOR.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-DGKα, anti-p-mTOR, anti-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse the treated and control cells with lysis buffer, and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
-
Conclusion
Both genetic knockdown and pharmacological inhibition with this compound are powerful tools for studying the function of DGKα. Genetic knockdown offers high specificity at the mRNA level and is invaluable for target validation. This compound, on the other hand, provides a means for acute, dose-dependent, and reversible inhibition of DGKα's enzymatic activity, making it a promising candidate for further therapeutic development. The choice between these two approaches will depend on the specific research question, the experimental system, and the desired temporal control over DGKα inhibition. For comprehensive studies, a combination of both methods is often the most rigorous approach to validate findings and elucidate the multifaceted roles of DGKα in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure activity relationship studies on this compound: toward the identification of a common pharmacophoric structure for DGKα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Acute Myeloid Leukemia: A Key Role of DGKα and DGKζ in Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Effects of AMB639752: A Guide to Control Experiments
For Researchers, Scientists, and Drug Development Professionals
AMB639752 is a potent and selective inhibitor of diacylglycerol kinase alpha (DGKα), a key enzyme in lipid signaling pathways that regulate a variety of cellular processes. Dysregulation of DGKα activity has been implicated in immunological disorders and cancer, making it a compelling target for therapeutic intervention. This guide provides a framework for designing and executing control experiments to validate the on-target effects of this compound and compare its performance against other known DGKα inhibitors.
Comparative Performance of DGKα Inhibitors
The efficacy and specificity of this compound can be benchmarked against other commercially available DGKα inhibitors. A selection of these inhibitors, along with their reported characteristics, is presented below. It is important to note that the potency and selectivity of these compounds can vary between in vitro and cellular assays.
| Compound | Target(s) | Reported IC50 for DGKα | Key Characteristics |
| This compound | DGKα | ~4.3 µM | Potent and selective DGKα inhibitor; lacks off-target serotoninergic activity. [1] |
| R59022 | DGKα | ~2-4 µM | Early-generation DGK inhibitor; also shows activity against other kinases. |
| R59949 | DGKα | ~1-2 µM | More potent than R59022 but may have off-target effects. |
| Ritanserin | DGKα, 5-HT2A/2C receptors | ~15-17 µM | Dual activity as a DGKα inhibitor and a serotonin receptor antagonist.[2][3] |
| CU-3 | DGKα | ~0.6 µM | Potent and selective DGKα inhibitor.[4] |
| BMS-502 | DGKα, DGKζ | DGKα: 4.6 nM, DGKζ: 2.1 nM | Potent dual inhibitor of DGKα and DGKζ.[5] |
Experimental Protocols
To rigorously validate the effects of this compound, a series of well-controlled in vitro and cell-based assays should be performed. These experiments are designed to confirm its direct enzymatic inhibition, characterize its cellular consequences, and assess its specificity.
In Vitro DGKα Kinase Assay (ADP-Glo™ Assay)
This assay directly measures the enzymatic activity of DGKα and its inhibition by this compound and other compounds. The ADP-Glo™ Kinase Assay quantifies the amount of ADP produced in the kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant human DGKα enzyme
-
Diacylglycerol (DAG) substrate (e.g., 1,2-dioctanoyl-sn-glycerol)
-
Phosphatidylserine (PS)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound and other comparator inhibitors
-
Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, DAG, and PS.
-
Add the DGKα enzyme to the reaction mixture.
-
Add serial dilutions of this compound or other inhibitors to the reaction wells. Include a vehicle control (e.g., DMSO).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
T-Cell Proliferation Assay (CFSE-Based)
Inhibition of DGKα in T-cells is expected to enhance T-cell receptor (TCR) signaling and promote proliferation. The Carboxyfluorescein succinimidyl ester (CFSE) dilution assay is a robust method to track T-cell proliferation.
Materials:
-
Human or murine T-cells (e.g., from peripheral blood mononuclear cells - PBMCs)
-
CellTrace™ CFSE Cell Proliferation Kit (Thermo Fisher Scientific)
-
T-cell activation reagents (e.g., anti-CD3 and anti-CD28 antibodies)
-
Complete RPMI-1640 medium
-
This compound and other inhibitors
-
Flow cytometer
Procedure:
-
Isolate T-cells from PBMCs.
-
Label the T-cells with CFSE according to the manufacturer's protocol. This involves incubating the cells with a working solution of CFSE.
-
Wash the cells to remove excess CFSE.
-
Plate the CFSE-labeled T-cells in a 96-well plate.
-
Treat the cells with serial dilutions of this compound or other inhibitors.
-
Stimulate the T-cells with anti-CD3 and anti-CD28 antibodies.
-
Culture the cells for 3-5 days.
-
Harvest the cells and analyze by flow cytometry. The CFSE fluorescence intensity will halve with each cell division.
-
Quantify the percentage of proliferating cells and the number of cell divisions for each condition.
Cytokine Release Assay (IL-2 ELISA)
Enhanced T-cell activation upon DGKα inhibition leads to the increased production of cytokines such as Interleukin-2 (IL-2). An Enzyme-Linked Immunosorbent Assay (ELISA) can be used to quantify the amount of secreted IL-2 in the cell culture supernatant.
Materials:
-
T-cells
-
T-cell activation reagents (anti-CD3/CD28)
-
This compound and other inhibitors
-
Human or mouse IL-2 ELISA kit
-
Microplate reader
Procedure:
-
Culture T-cells and treat with inhibitors and activation stimuli as described in the T-cell proliferation assay.
-
After a 24-48 hour incubation period, collect the cell culture supernatants.
-
Perform the IL-2 ELISA according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody specific for IL-2.
-
Adding the collected supernatants and standards to the wells.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate that is converted by the enzyme to produce a colorimetric signal.
-
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of IL-2 in the supernatants by comparing the absorbance values to a standard curve.
Apoptosis/Restimulation-Induced Cell Death (RICD) Assay (Annexin V/PI Staining)
This compound has been shown to restore RICD in SAP-deficient lymphocytes, a model for X-linked lymphoproliferative disease (XLP-1). This can be assessed by flow cytometry using Annexin V and Propidium Iodide (PI) staining.
Materials:
-
SAP-deficient lymphocyte cell line or primary cells from XLP-1 patients (and appropriate healthy controls)
-
T-cell activation and restimulation reagents
-
This compound and other inhibitors
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Culture the lymphocytes and activate them with a primary stimulation (e.g., anti-CD3).
-
After a period of expansion, treat the cells with serial dilutions of this compound or other inhibitors.
-
Restimulate the cells with a secondary stimulation (e.g., higher concentration of anti-CD3).
-
After 24 hours of restimulation, harvest the cells.
-
Wash the cells with cold PBS and then resuspend them in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
-
Quantify the percentage of apoptotic cells in each condition.
Visualizing the Mechanism of Action
To better understand the context of this compound's effects, the following diagrams illustrate the DGKα signaling pathway and a typical experimental workflow for its validation.
Caption: DGKα signaling pathway in T-cells.
Caption: Experimental workflow for validating this compound effects.
References
- 1. biologi.ub.ac.id [biologi.ub.ac.id]
- 2. kumc.edu [kumc.edu]
- 3. mucosalimmunology.ch [mucosalimmunology.ch]
- 4. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of AMB639752 Results: A Comparative Guide for Researchers
For Immediate Publication
This guide provides a comprehensive comparison of AMB639752, a potent and selective Diacylglycerol Kinase alpha (DGKα) inhibitor, with other established methods and alternative DGKα inhibitors. Designed for researchers, scientists, and drug development professionals, this document outlines supporting experimental data, detailed protocols for cross-validation, and visual representations of key biological pathways and workflows.
Data Presentation: Quantitative Comparison of DGKα Inhibitors
The efficacy of this compound is best understood in the context of other known DGKα inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several key compounds against DGKα. Lower IC50 values indicate greater potency.
| Compound | IC50 for DGKα (µM) | Key Characteristics |
| This compound | 4.3 - 6.9[1] | Potent and selective DGKα inhibitor; devoid of serotoninergic activity.[1][2] |
| Ritanserin | 15 - 17[1][2] | Also a potent serotonin receptor antagonist. |
| R59022 | 2.8 - 20 | One of the first reference DGK inhibitors; also shows activity against other DGK isoforms and serotonin receptors. |
| R59949 | 0.3 - 11 | A more potent analog of R59022; inhibits multiple DGK isoforms. |
| CU-3 | 0.6 | A potent and selective DGKα inhibitor. |
Experimental Protocols for Cross-Validation
To ensure the validity and reproducibility of findings with this compound, cross-validation with established methodologies is crucial. Below are detailed protocols for key experiments.
In Vitro DGKα Inhibition Assay
This assay directly measures the enzymatic activity of DGKα in the presence of an inhibitor.
Objective: To determine the IC50 value of a test compound (e.g., this compound) against DGKα.
Materials:
-
Recombinant human DGKα enzyme
-
Lipid vesicles containing phosphatidylserine (PS) and diacylglycerol (DAG)
-
[γ-³²P]ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT)
-
Test compound (this compound) and control inhibitors (e.g., R59022)
-
Thin Layer Chromatography (TLC) plates
-
Phosphorimager system
Protocol:
-
Prepare serial dilutions of the test compound and controls.
-
In a reaction tube, combine the kinase assay buffer, lipid vesicles, and the test compound at various concentrations.
-
Add the recombinant DGKα enzyme to initiate the pre-incubation.
-
Start the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding a stop solution (e.g., 1 M HCl).
-
Extract the lipids from the reaction mixture.
-
Spot the extracted lipids onto a TLC plate and separate the lipids using a suitable solvent system.
-
Dry the TLC plate and expose it to a phosphor screen.
-
Quantify the amount of radiolabeled phosphatidic acid (the product of the DGKα reaction) using a phosphorimager.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
T-Cell Activation Assay (IL-2 Production)
This cell-based assay assesses the functional consequence of DGKα inhibition on T-cell activation, a key downstream effect.
Objective: To measure the enhancement of T-cell activation by this compound through the quantification of Interleukin-2 (IL-2) production.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or a T-cell line (e.g., Jurkat)
-
T-cell activators (e.g., anti-CD3 and anti-CD28 antibodies, or Phytohemagglutinin (PHA))
-
This compound and control compounds
-
Complete RPMI-1640 medium
-
Human IL-2 ELISA kit
-
96-well cell culture plates
Protocol:
-
Isolate PBMCs from healthy donor blood or culture the T-cell line.
-
Seed the cells in a 96-well plate at a density of 1-2 x 10⁵ cells/well.
-
Pre-treat the cells with various concentrations of this compound or control compounds for 1-2 hours.
-
Stimulate the T-cells by adding anti-CD3/anti-CD28 antibodies or PHA.
-
Incubate the plate for 24-48 hours at 37°C in a CO₂ incubator.
-
After incubation, centrifuge the plate and collect the cell culture supernatant.
-
Quantify the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.
-
Analyze the data to determine the dose-dependent effect of this compound on IL-2 production.
Cancer Cell Apoptosis Assay (Annexin V Staining)
This assay is used to evaluate the pro-apoptotic effects of DGKα inhibition in cancer cell lines.
Objective: To quantify the induction of apoptosis in cancer cells treated with this compound.
Materials:
-
Cancer cell line (e.g., melanoma or glioblastoma cells)
-
This compound and control compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Protocol:
-
Seed the cancer cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with different concentrations of this compound or control compounds for a specified duration (e.g., 24-72 hours).
-
Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cell pellet in 1X binding buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis/necrosis (Annexin V positive, PI positive), and the viable cell population (Annexin V negative, PI negative).
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
References
Safety Operating Guide
Essential Safety Protocol: Proper Disposal of AMB639752
The following guidelines provide a comprehensive procedure for the safe disposal of AMB639752, a potent DGKα inhibitor. These instructions are intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound and associated waste, thereby minimizing personnel exposure and environmental impact. Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, these procedures are based on established best practices for the disposal of potent small molecule inhibitors.[1] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and federal regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to wear appropriate Personal Protective Equipment (PPE). All handling and disposal of this compound and its contaminated materials should be conducted within a certified chemical fume hood to prevent the inhalation of aerosols or dust particles.[1]
Recommended Personal Protective Equipment (PPE):
-
Double nitrile gloves
-
Safety goggles or a face shield
-
Laboratory coat
Waste Segregation and Disposal Procedures
Proper segregation of waste at the point of generation is critical to ensure safe and compliant disposal.[1] Never mix chemical waste with regular trash or other waste streams unless explicitly instructed by your institution's EHS department.
Table 1: Waste Stream Management for this compound
| Waste Type | Description | Disposal Container |
| Solid Chemical Waste | Unused or expired solid this compound powder. | Labeled, sealed, and compatible hazardous chemical waste container. |
| Contaminated Solid Waste | Items that have come into direct contact with this compound, such as pipette tips, tubes, vials, gloves, and bench paper.[1] | Labeled, sealed, and compatible hazardous chemical waste container. |
| Liquid Chemical Waste | All solutions containing this compound, including stock solutions (e.g., in DMSO), cell culture media, and assay buffers.[1] | Labeled, sealed, and compatible hazardous liquid chemical waste container. |
Step-by-Step Disposal Protocol
-
Solid Waste Disposal:
-
Carefully collect any unused or expired solid this compound.
-
Place the solid waste into a designated, clearly labeled, and sealable hazardous chemical waste container.
-
Do not dispose of solid chemical waste in regular trash or down the drain.
-
-
Contaminated Materials Disposal:
-
All disposable materials that have been in contact with this compound are to be considered contaminated solid chemical waste.
-
Collect these materials in a designated hazardous waste container that is properly sealed and labeled.
-
-
Liquid Waste Disposal:
-
Collect all solutions containing this compound in a designated hazardous liquid waste container.
-
Be mindful of solvent compatibility; halogenated and non-halogenated solvent waste may need to be collected in separate containers.
-
Ensure the liquid waste container is sealed to prevent spills and evaporation.
-
-
Container Labeling and Storage:
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".
-
Include any solvent information (e.g., DMSO) on the label.
-
Store sealed waste containers in a designated and well-ventilated satellite accumulation area within the laboratory. This area should have secondary containment to mitigate any potential leaks.
-
-
EHS Pickup and Final Disposal:
-
Once a waste container is full or the experiment is complete, arrange for disposal through your institution's EHS department.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Handling Protocols for AMB639752
For Research Use Only. Not for use in humans or animals.
Personal Protective Equipment (PPE)
A multi-layered PPE approach is critical to minimize exposure to AMB639752 through inhalation, dermal contact, or accidental ingestion. The required level of PPE is dictated by the specific handling activity.
Table 1: Personal Protective Equipment Recommendations for Handling this compound
| Activity | Required Personal Protective Equipment | Best Practices |
| Receiving and Unpacking | • Single pair of nitrile gloves• Laboratory coat• Safety glasses with side shields | • Inspect packaging for any signs of damage or leakage in a designated receiving area.• Immediately report any breaches in packaging to safety personnel. |
| Weighing and Aliquoting (Solid Form) | • Double nitrile gloves• Disposable gown with tight-fitting cuffs• Safety glasses with side shields or chemical splash goggles• N95 or higher-rated respirator | • All handling of the solid compound must be performed in a certified chemical fume hood, a containment ventilated enclosure, or a glove box to prevent inhalation of airborne particles.[1] • Use anti-static weighing paper and tools to minimize the generation of dust.[1] • Change gloves immediately if they become contaminated.[1] |
| Solution Preparation and Handling | • Double nitrile gloves• Laboratory coat or disposable gown• Safety glasses with side shields or chemical splash goggles | • All solution preparation and subsequent handling should be conducted within a chemical fume hood to avoid splashes and the generation of aerosols.[1] • Ensure all vials and tubes containing this compound solutions are securely capped.[1] |
| Administering to Cell Cultures or Animals | • Nitrile gloves• Laboratory coat | • All procedures should be carried out in a certified biological safety cabinet (BSC) to maintain sterility and containment. • All contaminated media, pipette tips, and other consumables must be treated as chemical waste. |
| Spill Cleanup | • Double nitrile gloves• Disposable gown• Chemical splash goggles• N95 or higher-rated respirator• Shoe covers (for larger spills) | • Evacuate and secure the affected area. • Use an appropriate chemical spill kit. For solid spills, gently cover with an absorbent material to avoid raising dust before sweeping into a designated waste container. For liquid spills, absorb with an inert material. |
| Waste Disposal | • Nitrile gloves• Laboratory coat | • Follow all institutional and local regulations for the disposal of potent chemical waste. |
Experimental Protocols: Safe Handling and Disposal
Adherence to strict protocols is crucial for minimizing risk and ensuring a safe laboratory environment.
2.1. Engineering Controls
-
Primary Engineering Controls: Always handle solid this compound and prepare solutions in a certified chemical fume hood, containment ventilated enclosure, or glove box.
-
Secondary Engineering Controls: Work in a well-ventilated laboratory with restricted access. Ensure safety showers and eyewash stations are readily accessible.
2.2. Donning and Doffing of PPE
Proper technique in putting on and removing PPE is as critical as the equipment itself to prevent cross-contamination.
Caption: Sequential process for correctly donning and doffing PPE.
2.3. Disposal Plan
The disposal of this compound and any contaminated materials must be handled with extreme care to prevent environmental contamination and exposure to personnel.
-
Solid Waste: All disposable PPE (gloves, gowns, shoe covers), contaminated weighing paper, and other solid materials that have come into contact with this compound should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated media should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour any solutions containing this compound down the drain.
-
Container Disposal: Empty containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container should then be disposed of in accordance with institutional guidelines. All labels on the container should be defaced prior to disposal.
-
Final Disposal: All hazardous waste must be disposed of through a licensed hazardous waste disposal service. Follow all federal, state, and local regulations for chemical waste disposal.
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
